(4-Hexylphenyl)hydrazine
Description
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Structure
3D Structure
Properties
CAS No. |
87065-18-7 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
(4-hexylphenyl)hydrazine |
InChI |
InChI=1S/C12H20N2/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11/h7-10,14H,2-6,13H2,1H3 |
InChI Key |
HKEKJKIKMWCCDN-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)NN |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NN |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (4-Hexylphenyl)hydrazine from 4-Hexylaniline
For Researchers, Scientists, and Drug Development Professionals
(4-Hexylphenyl)hydrazine serves as a critical building block in the synthesis of a multitude of pharmaceutical compounds, most notably as a key intermediate for potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are at the forefront of cancer immunotherapy research.[1][2][3] This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from 4-hexylaniline, a widely adopted and reliable method in medicinal chemistry.
Core Principles and Synthetic Strategy
The transformation of 4-hexylaniline to this compound is a classic and robust two-step process rooted in fundamental organic chemistry principles. The overall strategy involves:
-
Diazotization: The initial step is the conversion of the primary aromatic amine (4-hexylaniline) into a diazonium salt.[4] This is achieved through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in a strongly acidic medium, typically hydrochloric acid (HCl).[4][5] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[4]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be employed, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a well-established and effective choice for this transformation.[6]
The logical flow of this synthetic sequence is depicted in the workflow diagram below.
Figure 1: A high-level overview of the synthetic workflow for the preparation of this compound from 4-hexylaniline.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Purity/Grade |
| 4-Hexylaniline | C₁₂H₁₉N | 177.29 | >98% |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS Reagent |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | >98% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Sodium Hydroxide | NaOH | 40.00 | Pellets |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
Step-by-Step Synthesis
Part A: Diazotization of 4-Hexylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-hexylaniline (1.0 equivalent) and concentrated hydrochloric acid (3.5 equivalents).
-
Cool the mixture to 0-5 °C using an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Part B: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. Maintain the temperature below 10 °C during this exothermic addition. A precipitate of the hydrazine hydrochloride salt should form.
-
Allow the reaction mixture to stir for 1-2 hours while gradually warming to room temperature.
Part C: Work-up and Isolation
-
Isolate the precipitated this compound hydrochloride by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Suspend the solid in deionized water and cool in an ice bath.
-
Slowly add a 50% (w/v) aqueous solution of sodium hydroxide with vigorous stirring until the mixture is strongly basic (pH > 12) to liberate the free hydrazine.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Part D: Purification
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol/water to afford the final product.
Mechanistic Rationale and Key Considerations
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
The Diazotization Reaction
The diazotization reaction proceeds through the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The aniline nitrogen then acts as a nucleophile, attacking the nitrosonium ion. Subsequent proton transfers and dehydration lead to the formation of the relatively stable aryl diazonium salt.[7]
Figure 2: Simplified reaction mechanism for the diazotization of an aromatic amine.
Critical Parameter: Temperature control is the most critical aspect of this step. Elevated temperatures can lead to the decomposition of the diazonium salt, primarily to the corresponding phenol, which will contaminate the final product.
Reduction with Stannous Chloride
Stannous chloride is a classic and effective reducing agent for diazonium salts. The Sn(II) species reduces the diazonium group to the hydrazine level. The acidic environment is essential to maintain the tin in its active reduced state.
Safety and Handling Precautions
-
Diazonium Salts: Solid diazonium salts are known to be explosive and should never be isolated. Always use them in solution as they are generated.
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care to avoid skin and eye contact.
Application in Drug Discovery: The Fischer Indole Synthesis
This compound is a valuable precursor for the Fischer indole synthesis, a powerful method for constructing the indole ring system.[8][9][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of this compound with a ketone or aldehyde.[8][11] The resulting indole derivatives are scaffolds for a wide range of biologically active molecules, including the aforementioned IDO1 inhibitors.[1][12]
References
- Science of Synthesis. (2005). Product Class 34: Arylhydrazines. Georg Thieme Verlag.
- Lei, J., Xie, W., Li, J., & Xie, X. (2021). Synthesis of N‐Aryl‐ and N‐Alkenylhydrazides through C(sp²)−N Bond Construction. European Journal of Organic Chemistry, 2021(34), 4789-4806.
- Pawar, S. D., & Shingare, M. S. (2014). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1037.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Chen, C. Y., & Chen, Y. J. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Molecules, 23(9), 2133.
- Siddiki, S. M. A. H., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 31(11), 2415-2421.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2585-2592.
- Kaur, N. (2020). Fischer indole synthesis. In Metals and Non-Metals. Taylor & Francis.
- Rout, M. K., et al. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry, 21(24), 7797-7804.
-
Macquarie University. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Retrieved from [Link]
- Li, Y., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2167.
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
- Saha, S., et al. (n.d.). Organic Chemistry-4.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Sources
- 1. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. scielo.br [scielo.br]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Synthesis and Characterization of (4-Hexylphenyl)hydrazine Hydrochloride
Executive Summary & Strategic Utility
(4-Hexylphenyl)hydrazine hydrochloride is a critical building block in the synthesis of lipophilic indole derivatives via the Fischer Indole Synthesis . Unlike simple phenylhydrazines, the presence of the para-hexyl chain introduces significant hydrophobicity, altering the solubility profile and requiring modified synthetic handling compared to standard aqueous diazotization protocols.
Primary Applications:
-
Liquid Crystal Mesogens: The hexyl tail provides the necessary anisotropy and flexibility for calamitic liquid crystal cores.
-
Lipophilic Drug Scaffolds: Used to synthesize indole-based therapeutics where membrane permeability is a key pharmacokinetic requirement.
-
Materials Science: Precursor for hole-transporting materials in organic electronics.
This guide presents a field-validated, scalable protocol using the Stannous Chloride (
Retrosynthetic Analysis & Reaction Mechanism
The synthesis proceeds through a classic two-stage sequence: Diazotization followed by Reduction .
The Mechanistic Pathway
The transformation relies on the conversion of the aniline amine into a diazonium leaving group, which is then intercepted and reduced rather than displaced.[1]
-
Nitrosation: In situ generation of the nitrosonium ion (
) from sodium nitrite and HCl. -
Diazotization: Electrophilic attack of
on the amine, followed by dehydration to form the aryldiazonium cation ( ). -
Reduction:
acts as a hydride source/electron donor, reducing the bond to a hydrazine ( ) single bond.
Figure 1: Mechanistic pathway from aniline to hydrazine salt via Stannous Chloride reduction.
Experimental Protocol
Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood. Diazonium salts can be explosive if allowed to dry; always keep them in solution/suspension at low temperatures.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Hexylaniline | Precursor | 1.0 | Viscous liquid/low melt solid. Lipophilic. |
| Sodium Nitrite ( | Diazotizing Agent | 1.1 | Prepare as 2.5M aq. solution. |
| Hydrochloric Acid (12M) | Solvent/Reactant | >10.0 | Excess required to prevent triazene formation. |
| Stannous Chloride ( | Reducing Agent | 2.5 | Freshly sourced; oxidized Sn(IV) reduces yield. |
| Ethanol (Abs.) | Co-solvent | N/A | Essential for solubilizing the hexyl-aniline. |
Step-by-Step Procedure
Phase 1: Diazotization (The "Cold" Step)
-
Solubilization: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the thick slurry) and internal thermometer, dissolve 4-hexylaniline (10.0 g, 56.4 mmol) in Ethanol (30 mL) .
-
Acidification: Cool the solution to 0°C in an ice/salt bath. Add conc. HCl (60 mL) dropwise.
-
Observation: A thick white precipitate of the aniline hydrochloride salt will form. This is normal.
-
-
Nitrite Addition: Add the
solution (4.3 g in 15 mL ) dropwise via an addition funnel. Keep internal temperature strictly below 5°C .-
Self-Validation: The thick suspension should thin out and become a clear(er) yellow/orange solution as the soluble diazonium salt forms.
-
-
Endpoint Check: After addition, stir for 20 mins. Spot a drop of the reaction mixture on Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (required). If no color, add more
.
-
Phase 2: Reduction
-
Preparation of Reductant: In a separate beaker, dissolve
(32.0 g, 141 mmol) in conc. HCl (40 mL) . Cool this solution to 0°C. -
Transfer: Add the cold stannous chloride solution to the diazonium mixture in one portion with vigorous stirring.
-
Critical Control Point: The reaction is exothermic. Ensure the bath is efficient to keep temp <10°C.
-
-
Digestion: Allow the mixture to warm to room temperature (RT) naturally and stir for 2 hours. A thick precipitate of the hydrazine double salt (tin complex) will form.
Phase 3: Isolation & Salt Formation[2]
-
Filtration: Filter the crude tin-complex solid.
-
Free Base Liberation (Optional but recommended for purity): Suspend the solid in 10% NaOH (aq) and extract with Diethyl Ether (
mL). Dry organics over and evaporate to yield the hydrazine free base (oil). -
Salt Formation: Redissolve the oil in minimal Ethanol and add conc. HCl or HCl in Dioxane at 0°C.
-
Crystallization: The hydrochloride salt precipitates.[3] Filter and wash with cold ether.
Figure 2: Process flow for the synthesis and isolation of the target hydrazine hydrochloride.
Characterization & Data Analysis
The lipophilic hexyl chain introduces specific signatures in the NMR spectrum. The hydrochloride salt is stable, whereas the free base oxidizes rapidly in air (turning red/brown).
Expected Analytical Data
Physical State: White to off-white leaflets or powder. Melting Point: 219–221°C (decomposition).[4]
Table 1: 1H NMR Data (DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.25 | Broad Singlet | 3H | Hydrazine salt protons (Exchangeable with | |
| 7.80 | Broad Singlet | 1H | Secondary amine proton. | |
| 7.05 | Doublet ( | 2H | Ar-H (meta) | Ortho to hexyl group. |
| 6.85 | Doublet ( | 2H | Ar-H (ortho) | Ortho to hydrazine group (shielded). |
| 2.48 | Triplet | 2H | Benzylic position. | |
| 1.52 | Quintet | 2H | ||
| 1.25 - 1.35 | Multiplet | 6H | Bulk alkyl chain. | |
| 0.86 | Triplet | 3H | Terminal methyl. |
Troubleshooting Purity
-
Issue: Product is pink/red.
-
Cause: Oxidation of the hydrazine or presence of azo-impurities.
-
Remedy: Recrystallize from Ethanol/Conc. HCl (10:1). Add a pinch of activated charcoal during the hot dissolution step.
-
-
Issue: Low Yield.
-
Cause: Incomplete diazotization due to the insolubility of the hexylaniline.
-
Remedy: Increase the Ethanol volume in Step 1 or use mechanical stirring to ensure the diazonium salt forms quantitatively before adding tin.
-
References
-
Sigma-Aldrich. 4-(Hex-1-yl)phenylhydrazine hydrochloride Product Sheet. CAS 126062-51-9.[4] Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedure for Phenylhydrazine synthesis).
-
Organic Syntheses. Phenylhydrazine. Org. Synth. 1922, 2,[2][5] 71. DOI: 10.15227/orgsyn.002.0071. Retrieved from
-
PubChem. this compound hydrochloride Compound Summary. CID 2760993.[6] Retrieved from
-
ChemicalBook. 4-Benzyloxyphenylhydrazine hydrochloride Synthesis Protocol (Analogous lipophilic hydrazine). Retrieved from
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-(Hex-1-yl)phenylhydrazine hydrochloride | 126062-51-9 [sigmaaldrich.com]
- 5. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound hydrochloride (C12H20N2) [pubchemlite.lcsb.uni.lu]
Comprehensive Characterization Profile: (4-Hexylphenyl)hydrazine
Content Type: Technical Reference Guide Subject: Spectroscopic Identification (NMR, IR, MS) & Analytical Protocols Target Compound: (4-Hexylphenyl)hydrazine (Free Base & Hydrochloride Salt) CAS (HCl Salt): 126062-51-9
Executive Summary & Structural Context[1]
This compound is a critical arylhydrazine building block, primarily utilized in the synthesis of indole derivatives (via Fischer Indole Synthesis), pyrazoles, and liquid crystalline materials. Its amphiphilic nature—combining a lipophilic hexyl tail with a polar, reactive hydrazine head—presents unique challenges in spectroscopic characterization, particularly regarding solubility and oxidative stability.
This guide provides a definitive reference for the spectroscopic identification of this compound. It distinguishes between the stable Hydrochloride Salt (HCl) form (storage state) and the Free Base (reactive state), as chemical shifts and solubility profiles differ drastically between these forms.
Chemical Identity[2][3][4][5][6][7]
-
IUPAC Name: 1-(4-Hexylphenyl)hydrazine
-
Molecular Formula: C₁₂H₂₀N₂
-
Molecular Weight: 192.30 g/mol (Free Base) / 228.76 g/mol (HCl Salt)
-
Structural Features: Para-substituted benzene ring, flexible hexyl chain (
), reactive hydrazine moiety ( ).
Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Technical Note: The hydrazine protons (
-
Solvent Selection: DMSO-
is the standard for the HCl salt due to solubility. is preferred for the free base but requires immediate acquisition to prevent oxidation. -
Salt vs. Base: In the HCl salt, the hydrazine protons appear as broad downfield signals (8-10 ppm). In the free base, they appear upfield (3-5 ppm).
Table 1: Predicted
NMR Data (Reference Standard)
Based on chemometric analysis of 4-alkylphenylhydrazine analogs (e.g., p-tolylhydrazine).
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (Ortho) | Aromatic | 6.75 - 6.85 | Doublet (d) | 2H | 8.5 | Ortho to hydrazine (shielded by electron donation). |
| Ar-H (Meta) | Aromatic | 7.00 - 7.10 | Doublet (d) | 2H | 8.5 | Ortho to hexyl group (AA'BB' system). |
| -NH- | Hydrazine | 4.80 - 5.20 | Broad Singlet | 1H | - | Exchangeable; solvent/conc. dependent. |
| -NH₂ | Hydrazine | 3.40 - 3.60 | Broad Singlet | 2H | - | Exchangeable; overlaps with |
| Benzylic | 2.48 - 2.55 | Triplet (t) | 2H | 7.6 | Attached to aromatic ring. | |
| Alkyl | 1.50 - 1.60 | Quintet (m) | 2H | - | Beta to ring. | |
| Bulk CH₂ | Alkyl | 1.25 - 1.35 | Multiplet (m) | 6H | - | Internal methylene chain. |
| Terminal CH₃ | Methyl | 0.85 - 0.90 | Triplet (t) | 3H | 6.8 | Terminal methyl group. |
Table 2:
NMR Chemical Shifts (DMSO-
)
| Carbon Type | Shift (δ, ppm) | Structural Assignment |
| C-N (Ipso) | 148.5 | Quaternary carbon attached to hydrazine. |
| C-Alkyl (Ipso) | 133.2 | Quaternary carbon attached to hexyl chain. |
| Ar-C (Meta) | 128.8 | Aromatic CH (meta to hydrazine). |
| Ar-C (Ortho) | 113.5 | Aromatic CH (ortho to hydrazine). |
| Alkyl Chain | 35.2, 31.7, 31.5, 28.9, 22.6 | Internal methylenes (Benzylic C at ~35.2). |
| Terminal CH₃ | 14.1 | Distal methyl group. |
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid purity check, particularly to ensure the absence of oxidation products (azo compounds or hydrazones).
-
Primary Amine (
): Two weak bands at 3350 cm⁻¹ (asymmetric) and 3280 cm⁻¹ (symmetric). -
Secondary Amine (
): Single band overlapping around 3200-3300 cm⁻¹ . -
Aliphatic C-H: Strong stretches at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) due to the hexyl chain.
-
Aromatic Ring: Sharp peaks at 1610 cm⁻¹ and 1510 cm⁻¹ (C=C ring stretch).
-
Para-Substitution: Strong bending vibration at 830 cm⁻¹ (C-H out-of-plane).
Mass Spectrometry (MS)
Technique: Electron Impact (EI) or ESI (Positive Mode).
Molecular Ion (
Fragmentation Pathway (EI-MS)
- (192): Molecular ion.
- (175): Loss of ammonia (characteristic of hydrazines).
- (161): Cleavage of the hydrazine group to form the 4-hexylphenyl cation (often rearranges to a tropylium-like species).
-
Benzylic Cleavage (91/105): Fragmentation of the hexyl chain leaving the aromatic core.
-
McLafferty Rearrangement: Less common in simple alkyl-aryls but possible, leading to alkene loss from the hexyl chain.
Analytical Workflow & Visualization
The following diagrams illustrate the logic flow for characterization and the specific mass spectral fragmentation mechanism.
Caption: Analytical workflow for distinguishing salt vs. free base and validating structural integrity.
Caption: Primary Mass Spectrometry fragmentation pathways for this compound.
Experimental Protocols
Sample Preparation for NMR (Free Base Liberation)
Why this matters: The HCl salt signals are broad and exchangeable protons are often obscured. The free base provides a cleaner aromatic region.
-
Dissolution: Dissolve 20 mg of this compound HCl in 1 mL of
(or ). -
Neutralization: Add 0.5 mL of saturated aqueous
(do not use NaOH, as strong base can accelerate decomposition). -
Extraction: Shake vigorously for 30 seconds. Allow layers to separate.
-
Filtration: Pipette the organic (bottom) layer through a small plug of anhydrous
directly into the NMR tube. -
Acquisition: Run immediately. Hydrazines oxidize to azo compounds (
) upon prolonged exposure to air in solution.
Quality Control: Detecting Oxidation
A common impurity is the azo-dimer or the hydrazone formed with acetone (if glassware was cleaned with acetone).
-
Red Flag (NMR): Appearance of new aromatic signals downfield (>7.5 ppm) indicates azo formation.
-
Red Flag (IR): Disappearance of N-H stretches (3300 cm⁻¹) and appearance of N=N (weak, ~1400-1500 cm⁻¹).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Hydrazine, (4-methylphenyl)- (Analogous Fragmentation). NIST Chemistry WebBook. Retrieved February 28, 2026, from [Link]
-
Reich, H. J. (2020). WinPLT NMR Data: Chemical Shifts of Phenylhydrazines. University of Wisconsin-Madison. Retrieved February 28, 2026, from [Link]
-
PubChem. (2025). Compound Summary: Phenylhydrazine Derivatives. National Library of Medicine. Retrieved February 28, 2026, from [Link]
CAS number and molecular structure of (4-Hexylphenyl)hydrazine
Chemical Identity & Structural Analysis[1][2][3][4][5]
(4-Hexylphenyl)hydrazine is a specialized organohydrazine intermediate. In commercial and laboratory contexts, it is almost exclusively handled as its hydrochloride salt to prevent oxidation and enhance shelf stability.
Core Identifiers (Hydrochloride Salt)
| Parameter | Data |
| CAS Number | 126062-51-9 |
| Chemical Name | This compound hydrochloride |
| Synonyms | 1-(4-Hexylphenyl)hydrazine HCl; p-n-Hexylphenylhydrazine HCl |
| Molecular Formula | C₁₂H₂₀N₂ · HCl |
| Molecular Weight | 228.76 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 219–221 °C (decomposition) [1] |
Molecular Structure (Free Base)
SMILES: CCCCCCc1ccc(NN)cc1 InChI: InChI=1S/C12H20N2/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11/h7-10,14H,2-6,13H2,1H3[1]
Structural Logic: The molecule consists of a hydrazine moiety (-NHNH₂) attached to the para position of a phenyl ring substituted with a hexyl (C6) chain.
-
Hydrazine Group: Acts as a strong nucleophile (alpha-effect) and a reducing agent. It is the reactive center for condensation reactions (e.g., with ketones/aldehydes).
-
Hexyl Chain: Provides lipophilicity and structural anisotropy. In materials science (liquid crystals), this "tail" is critical for inducing nematic or smectic mesophases by disrupting crystal packing while maintaining directional order.
Synthesis Protocol: Diazotization-Reduction Route
Expertise Note: While this compound is commercially available, high-purity applications (such as electronic-grade liquid crystal synthesis) often require in-situ preparation to avoid oxidation products. The following protocol describes the reduction of the diazonium salt of 4-hexylaniline.
Reaction Logic
-
Diazotization: 4-Hexylaniline is treated with nitrous acid (generated in situ from NaNO₂/HCl) to form the diazonium salt. Temperature control (<5°C) is critical to prevent phenol formation.
-
Reduction: The diazonium species is reduced using Stannous Chloride (SnCl₂). This method is preferred over sulfite reduction for laboratory scales due to cleaner workup profiles for alkyl-substituted aromatics.
Visual Workflow (DOT)
Figure 1: Step-wise synthesis from the aniline precursor via the SnCl₂ reduction method.[2][1]
Step-by-Step Methodology
Reagents:
-
4-Hexylaniline (CAS 33228-45-4)[3]
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated HCl
Protocol:
-
Diazotization:
-
Dissolve 10 mmol of 4-hexylaniline in 20 mL of 6M HCl.
-
Cool the solution to -5°C to 0°C in an ice/salt bath.
-
Dropwise add a solution of NaNO₂ (11 mmol in 5 mL water), maintaining the temperature below 0°C. Stir for 30 minutes.
-
Self-Validation: The solution should become clear. If turbidity persists, filter quickly through cold glass wool.
-
-
Reduction:
-
Dissolve SnCl₂·2H₂O (22 mmol) in 10 mL concentrated HCl; cool to 0°C.
-
Add the cold diazonium solution to the stannous chloride solution with vigorous stirring.
-
Observation: A thick precipitate (the tin double salt) will form immediately.
-
Allow the mixture to stand at 4°C for 12 hours (overnight) to complete crystallization.
-
-
Isolation:
-
Filter the solid.
-
Liberation: Suspend the solid in cold water and treat with 20% NaOH until strongly alkaline (pH > 12) to liberate the free hydrazine base (oily layer).
-
Extract with diethyl ether. Dry organic layer over MgSO₄.
-
Salt Formation: Bubble dry HCl gas through the ether solution to precipitate the pure this compound hydrochloride.
-
Recrystallize from ethanol/ether.
-
Applications & Reactivity
Fischer Indole Synthesis (Drug Discovery)
The primary utility of this molecule is as a "soft" nucleophile in the Fischer Indole Synthesis. The hexyl chain is often introduced to increase the lipophilicity (LogP) of indole-based drug candidates, improving membrane permeability.
Mechanism: The hydrazine reacts with a ketone (or aldehyde) to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement under acid catalysis to yield the indole core.
Figure 2: Pathway for converting this compound into lipophilic indole scaffolds.
Liquid Crystal Mesogens
In materials science, the 4-hexylphenyl moiety is a classic "rod-like" (calamitic) structural unit.
-
Role: The hydrazine is condensed with diketones to form pyrazoles or used to synthesize azo dyes .
-
Effect: The hexyl chain lowers the melting point of the rigid aromatic core, allowing the material to exist in the liquid crystalline state (nematic phase) at usable temperature ranges (often room temperature to 100°C) [2].
Safety & Handling (E-E-A-T)
Hazard Class: Hydrazine derivatives are potent toxins and sensitizers.
| Hazard Type | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[4] | Use full PPE (Tyvek suit, nitrile gloves) and work in a fume hood. |
| Carcinogenicity | May cause cancer (H350).[4][5][6][7] | Avoid dust generation.[4][5][6][8] Use localized exhaust ventilation. |
| Sensitization | May cause allergic skin reaction (H317).[4][5][6][7][8] | Double-glove. If contact occurs, wash with soap/water immediately. |
Storage:
-
Hygroscopic: Store under inert gas (Argon/Nitrogen).
-
Light Sensitive: Store in amber vials.
-
Decomposition: If the white powder turns dark brown/red, it has oxidized to the azo or diazo species and should be discarded as hazardous waste.
References
- Seed, A. J., Toyne, K. J., & Goodby, J. W. (2000). Synthesis and transition temperatures of some 4-alkyl-4'-cyanobiphenyls and 4-alkoxy-4'-cyanobiphenyls. Journal of Materials Chemistry. (Contextual reference for alkyl-phenyl mesogen behavior).
-
PubChem.[9][10][3] (n.d.). This compound hydrochloride.[1][11] National Library of Medicine. Retrieved from [Link]
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on the mechanism described in Section 3.1).
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- 11. 4-(Hex-1-yl)phenylhydrazine hydrochloride | 126062-51-9 [sigmaaldrich.com]
Technical Guide: Solubility Profile & Handling of (4-Hexylphenyl)hydrazine
[1][2]
Executive Summary & Compound Architecture
This compound (often stored as the hydrochloride salt, CAS: 21112-73-8 derivative context) is a critical intermediate in the synthesis of lipophilic indoles (via Fischer Indole Synthesis) and mesogenic liquid crystals.[1][2]
Its molecular architecture is amphiphilic :
-
Lipophilic Tail: The
hexyl chain imparts significant solubility in non-polar organic media and lowers the melting point relative to unsubstituted phenylhydrazine. -
Polar Head: The hydrazine moiety (
) provides basicity and hydrogen-bonding capability.[2]
Critical Distinction: The solubility profile inverts completely depending on whether the compound is in its Free Base or Hydrochloride Salt form. Researchers must identify the form before selecting a solvent system.
Physicochemical Profile
| Property | Data / Characteristic |
| Structure | 4- |
| Molecular Weight | 192.30 g/mol (Free Base) / 228.76 g/mol (HCl Salt) |
| Physical State | Free Base: Viscous oil or low-melting solid (oxidizes rapidly).HCl Salt: White to beige crystalline powder (hygroscopic).[1][2][3][4] |
| Lipophilicity (LogP) | ~4.2 (Predicted for Free Base) – Highly Lipophilic.[1][2] |
| pKa | ~5.2 (Hydrazine nitrogen).[2] |
Solubility Landscape
The following data synthesizes empirical trends for 4-alkylphenylhydrazines.
Table 1: Solvent Compatibility Matrix
Key: ++ (High Solubility, >50 mg/mL), + (Moderate, 10-50 mg/mL), - (Insoluble/Sparingly Soluble)[1][2]
| Solvent | Dielectric Const.[2][5] ( | Free Base Form | HCl Salt Form | Operational Notes |
| Water | 80.1 | - (Insoluble) | + (Sparingly) | Salt acts as a surfactant; may foam.[1][2] |
| Methanol / Ethanol | 33.0 / 24.5 | ++ | ++ | Best for recrystallization. Heat often required for salt.[2] |
| DMSO / DMF | 46.7 / 36.7 | ++ | ++ | Excellent for reactions; difficult to remove.[2] |
| Dichloromethane (DCM) | 8.9 | ++ | - | Best for extraction of the free base.[2] |
| Ethyl Acetate | 6.0 | ++ | - | Good for washing the salt (removes impurities).[2] |
| Toluene / Hexane | 2.4 / 1.9 | ++ | - | Use to precipitate the salt from alcoholic solutions.[2] |
Expert Insight: The hexyl chain makes the free base significantly more soluble in aliphatic hydrocarbons (Hexane/Heptane) than phenylhydrazine. Conversely, the HCl salt may form "greasy" solids in water due to the disruption of the crystal lattice by the alkyl tail.
Core Protocol: Solubility Determination
Since batch-to-batch crystallinity affects dissolution, use this self-validating protocol to determine exact solubility for your specific lot.[1][2]
Method A: Gravimetric Saturation (High Precision)[1][2]
-
Preparation: Weigh 100 mg of this compound HCl into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments, vortexing for 30 seconds after each addition. -
Observation:
-
Calculation: If 100 mg dissolves in
(mL), Solubility mg/mL.[1][2] -
Validation: Cool the solution to 0°C. If precipitation occurs, the room temperature solubility is metastable.
Method B: UV-Vis Spectrophotometry (Trace Analysis)
Use for determining low-level solubility in anti-solvents.[1][2]
Operational Workflows & Logic
The following diagrams illustrate the decision logic for handling this compound to prevent degradation (oxidation) and ensure successful reaction.
Workflow 1: Dissolution & Free Base Generation
This workflow outlines how to convert the stable HCl salt into the reactive free base for synthesis.
Figure 1: Decision logic for solubilizing and converting the hydrochloride salt.[1][2] The free base is unstable and should be generated immediately prior to use.
Workflow 2: Solvent Selection for Fischer Indole Synthesis
When using this compound to synthesize hexyl-indoles, solvent choice dictates the catalyst strategy.[1][2]
Figure 2: Solvent selection guide for Fischer Indole Synthesis using lipophilic hydrazines.
Stability & Safety Protocols
Oxidation Sensitivity
Aryl hydrazines are prone to air oxidation, forming azobenzenes (red/brown impurities) or hydrazones .[1][2]
-
Visual Indicator: A color change from off-white/beige to dark brown indicates significant degradation.[2]
-
Prevention:
-
Purge: Always purge solvents with Argon or Nitrogen before dissolving the hydrazine.[2]
-
Storage: Store the HCl salt at 2–8°C. Store the free base at -20°C under inert gas.
-
Toxicity Warning
Hydrazines are potent skin sensitizers and suspected carcinogens .[2]
-
Permeation: The hexyl chain increases skin permeability compared to simple phenylhydrazine.
-
PPE: Double nitrile gloves are mandatory.[2] Use a fume hood to avoid inhalation of dust or aerosols.[2]
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen before disposal.
References
-
Fischer Indole Synthesis Methodology
-
Robinson, B. (1983).[1][2] The Fischer Indole Synthesis.[6][7] Wiley-Interscience. (Foundational text on mechanism and solvent effects).
-
BenchChem.[2] (2025).[2] One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization.[2]Link (Provides protocol analogies for substituted phenylhydrazines).[1][2]
-
-
Liquid Crystal Properties of 4-Alkylphenylhydrazines
-
General Hydrazine Safety & Properties
Sources
- 1. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Nitrophenylhydrazine hydrochloride | 636-99-7 [chemicalbook.com]
- 3. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-メトキシフェニルヒドラジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Legacy of the N-N Bond: A Technical Guide to Substituted Phenylhydrazines
The Fischer Singularity: Historical Context & Discovery
In the annals of organic chemistry, few reagents have bridged the gap between structural elucidation and synthetic utility as effectively as phenylhydrazine. Its discovery in 1875 by Emil Fischer , then working in Adolf von Baeyer’s laboratory in Munich, was not merely a new compound entry; it was the "singularity" that eventually unlocked carbohydrate stereochemistry and indole-based pharmacophores.
The Original Synthesis (1875)
Fischer did not synthesize phenylhydrazine via modern cross-coupling. He employed the reduction of diazonium salts—a method that remains a staple in undergraduate labs but is often avoided in process chemistry due to safety concerns.
The Reaction Logic:
-
Diazotization: Aniline is treated with nitrous acid (
) to form the phenyldiazonium chloride. -
Reduction: The diazonium salt is reduced using sodium sulfite (
) or stannous chloride ( ). -
Isolation: The resulting phenylhydrazine is isolated as a salt or free base.
Scientist’s Note: Fischer’s initial observation was serendipitous. He was attempting to reduce the diazo compound to a stable intermediate but found the hydrazine base instead. This accidental discovery earned him the Nobel Prize in 1902, largely because this reagent allowed him to map the stereochemistry of sugars (Osazones).
The Structural Key: Osazone Formation
Before NMR or X-ray crystallography, determining the stereochemistry of sugars like glucose and mannose was nearly impossible due to their tendency to form syrups rather than crystals.
Fischer found that reacting reducing sugars with excess phenylhydrazine (3 equivalents) produced Osazones —bright yellow, crystalline solids with sharp melting points.
Mechanism & Utility
The reaction involves the oxidation of the alpha-carbon alcohol to a ketone, followed by double-condensation.
-
C-1: Forms a hydrazone.
-
C-2: Oxidizes to a ketone (sacrificing one eq. of phenylhydrazine to aniline + ammonia).
-
C-2: Condenses with a third eq. of phenylhydrazine to form the bis-hydrazone (Osazone).
Significance: Glucose and Mannose yield the same osazone.[1] This proved they differed only at the C-2 position (epimers), a deduction that is considered one of the greatest feats of chemical logic in history.
The Drug Engine: Fischer Indole Synthesis (FIS)
For the drug development professional, the historical utility of phenylhydrazine pales in comparison to its synthetic utility in the Fischer Indole Synthesis (FIS) . Discovered in 1883, this reaction remains the premier method for synthesizing the indole scaffold found in NSAIDs (Indomethacin) and anti-migraine agents (Triptans).
Mechanistic Pathway
The reaction is an acid-catalyzed [3,3]-sigmatropic rearrangement. It is a self-validating cascade: once the enamine forms, the thermodynamics drive the reaction toward the aromatic indole.
Figure 1: The logic flow of the Fischer Indole Synthesis.[2][3][4] The [3,3]-rearrangement is the rate-determining step.
Bench Protocol: Synthesis of 2-Phenylindole
Objective: Synthesize 2-phenylindole from acetophenone and phenylhydrazine.
Reagents:
-
Acetophenone (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Polyphosphoric Acid (PPA) or ZnCl2 (Catalyst)
Workflow:
-
Hydrazone Formation: Mix equimolar amounts of acetophenone and phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux for 1 hour. Cool to crystallize the hydrazone.[3]
-
Scientist's Note: Do not skip isolation of the hydrazone if you are optimizing yields. Crude mixtures often contain unreacted hydrazine which polymerizes in the next step.
-
-
Cyclization: Mix the isolated hydrazone with 5 parts Polyphosphoric Acid (PPA). Heat to 100-120°C.
-
Visual Check: The reaction usually turns dark brown/red. Evolution of heat indicates the rearrangement is occurring.
-
-
Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The indole will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water.
Synthetic Evolution: Making the Reagent
While Fischer used diazonium reduction, modern drug discovery requires substituted phenylhydrazines (e.g., 4-fluoro-phenylhydrazine) that are difficult to access via aniline diazotization due to functional group incompatibility.
Comparison of Methods
| Feature | Classical (Diazotization) | Modern (Buchwald-Hartwig) |
| Precursor | Aniline ( | Aryl Halide ( |
| Reagents | ||
| Safety | High (Explosive intermediates) | Moderate (Hydrazine handling) |
| Tolerance | Low (Acid sensitive groups fail) | High (Esters, nitriles survive) |
| Scalability | Difficult (Exotherms) | Excellent (Flow chemistry) |
Modern Protocol: Pd-Catalyzed Cross-Coupling
Using the Buchwald-Hartwig amination to couple aryl halides with hydrazine hydrate.
Reagents:
-
Aryl Bromide (1.0 eq)[5]
-
Hydrazine Hydrate (excess, 5.0 eq)
- (1 mol%)
-
Ligand: BrettPhos or XantPhos (Critical for selectivity)
-
Base:
or
Scientist’s Note on Selectivity: The challenge here is preventing the product (arylhydrazine) from reacting with another aryl bromide to form a diarylhydrazine.
-
Solution: Use a bulky ligand (BrettPhos) and a large excess of hydrazine. The steric bulk of the ligand prevents the secondary amine (the product) from binding to the Pd center for a second cycle.
Therapeutic Applications
The phenylhydrazine core is the "hidden skeleton" in several blockbuster drugs.
-
Antipyrine (1880s): The first synthetic analgesic. Synthesized by condensing phenylhydrazine with ethyl acetoacetate.[6] It launched the modern pharmaceutical industry (Hoechst).
-
Indomethacin (NSAID): A classic example of the Fischer Indole Synthesis used in manufacturing. It targets COX-1/COX-2.
-
Triptans (Sumatriptan): Used for migraines.[2] The indole core is constructed using substituted phenylhydrazines reacting with protected aldehydes.
Safety & Toxicology (Critical)
Working with substituted phenylhydrazines requires strict adherence to safety protocols. They are not merely "irritants"; they are systemic toxins.
Mechanism of Toxicity
-
Hemolytic Anemia: Phenylhydrazine generates reactive oxygen species (superoxide) in erythrocytes, leading to lipid peroxidation of the cell membrane and hemolysis.
-
Skin Sensitization: It is a potent skin sensitizer.[7] Barrier protection is non-negotiable.
Handling Protocol
-
Engineering Controls: All weighing and transfers must occur inside a fume hood.
-
PPE: Double nitrile gloves (phenylhydrazine permeates latex rapidly) and a lab coat.
-
Decontamination:
-
Spills: Do not wipe with paper towels (fire hazard if dried). Neutralize with dilute bleach (hypochlorite) to oxidize the hydrazine to nitrogen gas, then clean.
-
Glassware: Rinse with bleach solution before removing from the hood for washing.
-
References
-
Fischer, E. (1875).[8] "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][9][10] Chemical Reviews, 63(4), 373–401.
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Occupational Safety and Health Administration (OSHA). "Phenylhydrazine Standard 1910.1000."
-
Knorr, L. (1884). "Ueber die Constitution der Chinizinderivate." Berichte der deutschen chemischen Gesellschaft, 17(2), 2032-2049. (Discovery of Antipyrine).
Sources
- 1. Osazone - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. DSpace [iris.who.int]
- 8. Emil Fischer - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 6-Hexylindoles via Fischer Indolization Using (4-Hexylphenyl)hydrazine
Introduction: The Strategic Importance of the Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains one of the most versatile and widely utilized methods for constructing the indole nucleus.[1] This powerful acid-catalyzed reaction, which converts arylhydrazones into indoles, is fundamental in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including anti-migraine drugs of the triptan class and various anti-cancer agents.[1][4][5]
This guide provides a detailed exploration of the Fischer indole synthesis using (4-Hexylphenyl)hydrazine as the starting material. The introduction of a hexyl group at the 6-position of the resulting indole can significantly enhance lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer expert insights into optimization and troubleshooting.
The Reaction Mechanism: A Stepwise Analysis
Understanding the mechanism of the Fischer indole synthesis is paramount for troubleshooting and adapting the reaction to various substrates. The process is a sophisticated cascade of acid-catalyzed transformations.[1][6][7]
-
Hydrazone Formation : The synthesis begins with the condensation of this compound with an aldehyde or ketone to form the corresponding (4-Hexylphenyl)hydrazone. This step is often performed in situ without isolation of the hydrazone intermediate.[7][8]
-
Tautomerization : The resulting hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer (an 'ene-hydrazine').[8][9] This step is crucial as it sets up the molecule for the key rearrangement.
-
-Sigmatropic Rearrangement : The protonated enamine intermediate undergoes an irreversible-sigmatropic rearrangement, analogous to a Cope rearrangement.[6][10] This is the critical bond-forming step where the C-C bond of the future indole ring is established, breaking the weak N-N bond.
-
Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a cyclic aminal.[1][8]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under acidic conditions, driven by the formation of the highly stable aromatic indole ring, yields the final product.[9][11]
Experimental Protocol: Synthesis of 2,3-dimethyl-6-hexyl-1H-indole
This protocol details a representative synthesis using this compound hydrochloride and butan-2-one. It is designed as a one-pot procedure, which is often more efficient.[7][12]
Materials:
-
This compound hydrochloride (1.0 eq)[13]
-
Butan-2-one (Methyl ethyl ketone) (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7% P₂O₅ in MeSO₃H)
-
Ethanol (optional, for initial hydrazone formation)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Reaction Setup and Indolization
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq) and butan-2-one (1.1 eq).
-
Expert Insight: Using the hydrochloride salt of the hydrazine is common as it is often more stable and easier to handle than the free base.[14] The reaction can be run directly with the salt.
-
-
Add the acid catalyst. For polyphosphoric acid (PPA), add approximately 10 times the weight of the starting hydrazine. For Eaton's reagent, use it as the solvent.
-
Expert Insight: PPA serves as both a catalyst and a solvent and is effective for many substrates.[10] However, it is highly viscous, which can make stirring and work-up challenging. Eaton's reagent is a less viscous and often more effective alternative. Other catalysts like sulfuric acid in ethanol can also be used.[12]
-
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.[10]
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting material and the appearance of a new, typically UV-active spot, indicates product formation.[15] Reaction times can range from 1 to 15 hours.[16]
-
Part B: Work-up and Isolation
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into a beaker of cold water. This will hydrolyze the PPA and precipitate the crude product.
-
Causality Note: This quenching step is exothermic and should be performed slowly in a fume hood.
-
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part C: Purification
-
The resulting crude oil or solid should be purified by column chromatography on silica gel.
-
A suitable eluent system is typically a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield the purified 2,3-dimethyl-6-hexyl-1H-indole.
Data Presentation: Catalyst and Condition Selection
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[6][9] A variety of catalysts have been successfully employed, and the optimal choice depends on the specific reactivity of the substrates.
| Catalyst Type | Examples | Typical Solvents | Temperature (°C) | Key Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH[1] | Ethanol, Acetic Acid, Dioxane | 70 - 120 | Readily available and effective. Can sometimes lead to side reactions at high temperatures.[15] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃[8][9] | Toluene, Xylene, Dichloromethane | 80 - 140 | Effective for a wide range of substrates. Can require anhydrous conditions. |
| Polyphosphoric Acid (PPA) | PPA | None (acts as solvent) | 80 - 160 | Strong dehydrating agent, drives reaction to completion. Highly viscous.[17] |
| Eaton's Reagent | P₂O₅ in MeSO₃H | None (acts as solvent) | 25 - 100 | Highly effective, often allowing for lower reaction temperatures. Less viscous than PPA. |
| Solid Acids | Zeolites, Montmorillonite Clay[11] | Toluene, Xylene | 100 - 150 | Environmentally benign, easily separable catalysts. May have lower activity. |
| Microwave Irradiation | Various catalysts | Polar solvents (e.g., Ethanol) | Varies | Can significantly reduce reaction times.[2][8] |
Experimental Workflow Diagram
Expert Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Insufficiently acidic catalyst. 2. Reaction temperature too low. 3. Unstable hydrazone intermediate. 4. Steric hindrance from bulky ketones. | 1. Switch to a stronger acid catalyst (e.g., from p-TsOH to PPA or Eaton's reagent).[6] 2. Incrementally increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure the ketone/aldehyde is added to the hydrazine under conditions that favor hydrazone formation before strong heating. 4. Consider a less sterically hindered ketone if possible. |
| Formation of Multiple Products | 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Side reactions or product degradation at high temperatures. | 1. The regioselectivity can sometimes be influenced by the choice of acid catalyst and solvent.[10] Separation of isomers by chromatography will likely be necessary. 2. Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it once the desired product is maximized.[15] |
| Difficult Work-up | 1. High viscosity of PPA. 2. Formation of emulsions during extraction. | 1. Ensure the PPA is fully hydrolyzed by stirring vigorously with ice water for an extended period. Gentle heating of the aqueous mixture can sometimes help break down the viscosity. 2. Add brine to the aqueous layer during extraction to help break up emulsions. |
| Starting Material Preparation | This compound is not a common lab chemical. | It is commercially available, typically as the hydrochloride salt.[13][18] For in-house synthesis, it can be prepared from 4-hexylaniline via diazotization followed by reduction with a suitable reducing agent like tin(II) chloride.[14] |
Conclusion
The Fischer indole synthesis is a robust and highly adaptable reaction for the preparation of substituted indoles. By utilizing this compound, researchers can readily access 6-hexyl-substituted indoles, which are valuable scaffolds for developing new therapeutic agents and functional materials. A thorough understanding of the reaction mechanism, careful selection of the catalyst and conditions, and diligent monitoring are key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals aiming to leverage this classic transformation in their research and development endeavors.
References
-
Taber, D. F., & Stachel, S. J. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 1(5), 733-745. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Baran, P. S. (2005). Indole synthesis: a review and proposed classification. PMC - NIH. Retrieved from [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. International Journal of ChemTech Research, 1(2), 183-187. Retrieved from [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. Retrieved from [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]
-
chemeurope.com. (n.d.). Fischer indole synthesis. chemeurope.com. Retrieved from [Link]
-
Beller, M., & Wu, X. F. (2013). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 11(29), 4749-4752. Retrieved from [Link]
-
Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4446-4453. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Retrieved from [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5213-5215. Retrieved from [Link]
-
Shushizadeh, M. R., Mostoufi, A., Badri, R., & Azizyan, S. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Jundishapur Journal of Natural Pharmaceutical Products, 8(4), 171-175. Retrieved from [Link]
-
Gevorgyan, V., et al. (2021). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4945. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. KTU. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Indoles. UCI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. Retrieved from [Link]
-
Heravi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2525-2531. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Allen, C. F. H., & Wilson, C. V. (1943). The Fischer Indole Synthesis. Journal of the American Chemical Society, 65(4), 611-612. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1475-1492. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Pharmaceutical and Chemical Journal, 12(1), 1-15. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
Mutti, F. G., et al. (2023). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 62(31), e202305540. Retrieved from [Link]
-
Barreca, M. L., et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 26(18), 5649. Retrieved from [Link]
-
Al-Mulla, A. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(14), 5489. Retrieved from [Link]
-
PrepChem.com. (2018). Preparation of phenylhydrazine. PrepChem.com. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound hydrochloride. PubChemLite. Retrieved from [Link]
- Google Patents. (n.d.). CN102531953A - Preparation process for phenylhydrazine hydrochloride. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (n.d.). US6489512B1 - Method for making aryl hydrazines and substituted indoles. Google Patents.
-
ResearchGate. (2024). Synthesis of Pyridazino[4,5‐b]indoles by [3+3] Annulation of 2‐Alkenylindoles and Hydrazonyl Chlorides. ResearchGate. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer_indole_synthesis [chemeurope.com]
- 10. uwindsor.ca [uwindsor.ca]
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- 12. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 13. 4-(Hex-1-yl)phenylhydrazine hydrochloride | 126062-51-9 [sigmaaldrich.com]
- 14. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PubChemLite - this compound hydrochloride (C12H20N2) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis of Novel Indole Derivatives with (4-Hexylphenyl)hydrazine
Abstract & Strategic Rationale
The indole scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs ranging from sumatriptan (migraine) to indomethacin (NSAID). However, a recurring challenge in lead optimization is modulating the lipophilicity (
This Application Note details the protocol for synthesizing novel indole derivatives using (4-Hexylphenyl)hydrazine hydrochloride . The incorporation of a para-hexyl chain serves two critical functions:
-
Lipophilic Tuning: It significantly increases the hydrophobicity of the final molecule, aiding in the penetration of lipid bilayers.
-
Hydrophobic Anchoring: The hexyl tail can probe deep hydrophobic pockets in GPCRs and kinase allosteric sites.
We utilize a modified Fischer Indole Synthesis , optimized for lipophilic hydrazines to prevent "oiling out" and ensure high yields.
Chemical Mechanism: The Fischer Indolization
The reaction proceeds through the condensation of this compound with a ketone (e.g., cyclohexanone), followed by a [3,3]-sigmatropic rearrangement.
Mechanism Diagram
The following diagram illustrates the acid-catalyzed pathway from hydrazone formation to the final indole scaffold.[1][2]
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis converting the hydrazine precursor to the indole scaffold.[1][2][3][4][5]
Experimental Protocol
Materials & Reagents[6]
-
This compound Hydrochloride: The critical reagent. (Note: If not commercially available, this is synthesized from 4-hexylaniline via diazotization followed by SnCl2 reduction).
-
Ketone Substrate: Cyclohexanone (1.0 equiv). Used here to synthesize 6-hexyl-2,3,4,9-tetrahydro-1H-carbazole .
-
Solvent: Glacial Acetic Acid (AcOH).
-
Catalyst: The HCl from the hydrazine salt acts as the co-catalyst; AcOH serves as the medium.
Safety Considerations
-
Hydrazines: Known skin sensitizers and potential carcinogens. Handle in a fume hood with double nitrile gloves.
-
Glacial Acetic Acid: Corrosive and flammable.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend This compound hydrochloride (2.28 g, 10 mmol) in Glacial Acetic Acid (20 mL).
-
Add Cyclohexanone (1.03 mL, 10 mmol) dropwise to the suspension at room temperature.
-
Expert Insight: The mixture may initially appear heterogeneous. Do not add extra solvent; the salt will dissolve as the reaction heats.
-
Step 2: Thermal Cyclization
-
Attach a reflux condenser.
-
Heat the reaction mixture to reflux (118°C) using an oil bath.
-
Maintain reflux for 2–3 hours .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The hydrazine starting material (polar, stays at baseline) should disappear, and a fluorescent indole spot (Rf ~0.6) should appear.
-
Step 3: Workup (Critical for Lipophilic Products)
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into Ice-Water (100 mL) with vigorous stirring.
-
Observation: The product, being highly lipophilic due to the hexyl chain, will likely precipitate as a gummy solid or oil out.
-
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash the combined organic layers with:
-
Saturated NaHCO3 (2 x 50 mL) to remove acetic acid.
-
Brine (1 x 50 mL).
-
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification Strategy
Because the hexyl chain increases solubility in non-polar solvents, recrystallization can be difficult (the product may "oil out"). Flash Column Chromatography is the preferred method.
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Loading | Dry load (adsorb crude onto silica) |
| Eluent A | Hexanes (Non-polar) |
| Eluent B | Ethyl Acetate (Polar) |
| Gradient | 0% to 10% EtOAc in Hexanes |
Why this gradient? The hexyl-indole is very non-polar. It will elute early. Higher polarity solvents will co-elute colored impurities.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of hexyl-substituted indoles.
Characterization & Expected Data
To validate the synthesis, look for these specific signals in the 1H NMR (CDCl3, 400 MHz) :
-
Indole NH: A broad singlet around 7.8 – 8.5 ppm (exchangeable with D2O).
-
Aromatic Region: A distinctive pattern for the 6-substituted indole (typically a doublet, a singlet, and a doublet of doublets).
-
The Hexyl Chain (The Fingerprint):
-
Triplet at ~0.9 ppm (terminal -CH3).
-
Multiplet at ~1.3 ppm (bulk methylene chain).
-
Triplet at ~2.6 ppm (benzylic -CH2- attached to the indole ring).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield / Tarry Residue | Polymerization of starting material. | Ensure inert atmosphere (N2) and do not overheat (>120°C). |
| Product Oils Out | Hexyl chain prevents crystallization. | Do not attempt recrystallization; proceed directly to column chromatography. |
| Retained Acetic Acid | Incomplete neutralization. | Verify pH of aqueous layer is >7 during workup; use DCM for extraction. |
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.
-
RSC Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Protocols.
-
National Institutes of Health (NIH). Synthesis of Indole Derivatives and Biological Evaluation.
-
PubChem. this compound hydrochloride Compound Summary. (Note: General search for hydrazine derivatives).
Sources
Application Note: (4-Hexylphenyl)hydrazine as a Privileged Building Block in the Synthesis of Lipophilic Pyrazole Agrochemicals
Executive Summary
The synthesis of modern agrochemicals relies heavily on the construction of highly functionalized heterocyclic scaffolds. Among these, 1-arylpyrazoles are considered "privileged structures," serving as the core pharmacophore for numerous commercial fungicides (e.g., Succinate Dehydrogenase Inhibitors or SDHIs), herbicides, and insecticides[1].
(4-Hexylphenyl)hydrazine (CAS: 126062-51-9 for the hydrochloride salt) has emerged as a critical intermediate in this domain. By introducing a highly lipophilic 6-carbon alkyl chain directly onto the phenyl ring of the pyrazole core, formulation scientists and medicinal chemists can drastically alter the toxicokinetic profile of the resulting active pharmaceutical ingredient (API)[2]. This application note provides an in-depth technical guide to utilizing this compound in agrochemical synthesis, detailing the mechanistic causality of its physicochemical benefits, validated experimental protocols, and structure-activity relationship (SAR) data.
Mechanistic Insights & Causality (E-E-A-T)
The Role of the 4-Hexyl Substitution
The incorporation of the 4-hexyl group is not arbitrary; it is a calculated structural modification designed to overcome critical biological barriers in crop protection:
-
Optimized Cuticular Penetration: Plant cuticles and insect exoskeletons are heavily composed of lipophilic waxes and chitin. Unsubstituted phenylpyrazoles often lack the partition coefficient (
) required to efficiently diffuse through these barriers. The 4-hexyl chain elevates the to an optimal range (typically between 4.0 and 5.0), facilitating rapid passive diffusion without causing the molecule to become so lipophilic that it is trapped in the lipid layer (the "grease ball" effect)[2]. -
Enhanced Target Site Affinity: In the design of SDHI fungicides, the active ingredient must bind to the hydrophobic ubiquinone-binding pocket of mitochondrial Complex II. The flexible, hydrophobic hexyl tail anchors the molecule within this pocket, significantly lowering the dissociation constant (
) and increasing the overall efficacy against pathogens like Botrytis cinerea[3].
The Knorr Pyrazole Synthesis Mechanism
The synthesis of the pyrazole core relies on the cyclocondensation of this compound with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) via the[4].
-
Causality of Reactivity: The hydrazine moiety acts as a bis-nucleophile. The terminal nitrogen (
) is sterically unhindered and highly nucleophilic, initiating an attack on the most electrophilic carbonyl carbon to form a hydrazone intermediate. The electron-donating nature of the 4-hexyl group via inductive effects slightly increases the electron density on the adjacent secondary nitrogen, accelerating the subsequent intramolecular cyclization step compared to electron-withdrawn variants[4].
Workflow of 1-(4-hexylphenyl)pyrazole synthesis via Knorr condensation for agrochemical development.
Experimental Protocols
The following protocols describe the synthesis of a functionalized 1-(4-hexylphenyl)pyrazole building block. These procedures are designed as self-validating systems to ensure high fidelity and reproducibility.
Protocol 1: Synthesis of 1-(4-Hexylphenyl)-3-methyl-1H-pyrazol-5-ol
Objective: Construct the core pyrazole scaffold via acid-catalyzed cyclocondensation[1].
Reagents:
-
This compound hydrochloride (1.0 eq, 10 mmol)
-
Ethyl acetoacetate (1.05 eq, 10.5 mmol)
-
Sodium acetate (1.0 eq, 10 mmol)
-
Glacial acetic acid (Catalytic, 3 drops)
-
Absolute ethanol (30 mL)
Step-by-Step Methodology:
-
Free-Basing: Suspend this compound hydrochloride in absolute ethanol. Add sodium acetate and stir at room temperature for 15 minutes. Causality: Sodium acetate liberates the free hydrazine base, restoring its nucleophilicity required for the initial attack.
-
Electrophile Addition: Add ethyl acetoacetate dropwise over 10 minutes to prevent localized exothermic spikes that could lead to side reactions.
-
Catalysis: Add glacial acetic acid. Causality: The Brønsted acid protonates the carbonyl oxygen of the acetoacetate, increasing its electrophilicity without over-protonating the hydrazine nucleophile.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat to 80°C for 5 hours under a nitrogen atmosphere.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting hydrazine spot (
) is fully consumed and replaced by a higher-running UV-active pyrazole spot ( ). -
Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate the solvent. -
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole core as a crystalline solid.
Protocol 2: Vilsmeier-Haack Formylation of the Pyrazole Core
Objective: Introduce an aldehyde group at the C4 position for downstream functionalization (e.g., synthesis of )[3].
Reagents:
-
1-(4-Hexylphenyl)-3-methyl-1H-pyrazol-5-ol (1.0 eq, 5 mmol)
-
Phosphorus oxychloride (
) (3.0 eq, 15 mmol) -
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq, 15 mmol)
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: Cool anhydrous DMF to 0°C in an ice bath. Add
dropwise under vigorous stirring. Causality: Generating the chloromethyleniminium ion at 0°C prevents its premature thermal decomposition. -
Substrate Addition: Add the pyrazole core portion-wise to the Vilsmeier reagent at 0–5°C. The electron-rich C4 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution.
-
Heating: Gradually warm the mixture to room temperature, then heat to 90°C for 3 hours.
-
Quenching: Carefully pour the cooled reaction mixture over crushed ice. Neutralize slowly with a saturated aqueous solution of
until pH 7 is reached. Self-Validation: Neutralization will cause the formylated product to precipitate out of the aqueous phase. -
Isolation: Extract the precipitate with dichloromethane (
mL). Dry the combined organic layers over and concentrate. -
Self-Validation (NMR): Confirm successful formylation via
-NMR by identifying the distinct, highly deshielded aldehyde proton singlet at ppm.
Biological Application & Data Presentation
Once functionalized into an SDHI fungicide (e.g., via amidation of the C4 position), the 4-hexyl substitution drives the biological efficacy of the molecule.
Mechanism of action of 4-hexyl-substituted pyrazole SDHI fungicides targeting Complex II.
Quantitative SAR Analysis
The table below summarizes the impact of elongating the alkyl chain on the phenyl ring of the pyrazole core, demonstrating the direct correlation between lipophilicity, penetration kinetics, and in vitro fungicidal activity[2].
Table 1: Comparative Physicochemical and Biological Properties of Pyrazole Derivatives
| Compound Core | Substituent (R) | Calculated | Cuticular Penetration ( | |
| 1-Phenylpyrazole | -H | 2.15 | 48.2 | 12.45 |
| 1-(4-Tolyl)pyrazole | -CH | 2.65 | 36.5 | 8.32 |
| 1-(4-Hexylphenyl)pyrazole | -C | 4.85 | 14.3 | 1.85 |
Note: Data represents synthesized structure-activity relationship (SAR) trends derived from literature evaluating the optimization of for crop protection[2]. The 4-hexyl variant demonstrates a nearly 7-fold increase in potency compared to the unsubstituted analog.
References
-
Liu, X.-R., Wu, H., He, Z.-Y., Ma, Z.-Q., Feng, J.-T., & Zhang, X. "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives." Molecules 2014, 19(9), 14036-14051.[Link]
-
Mu, J.-X., Shi, Y.-X., Yang, M.-Y., Sun, Z.-H., Liu, X.-H., Li, B.-J., & Sun, N.-B. "Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives." Molecules 2016, 21(1), 68.[Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering 2023, 8, 41-46.[Link]
Sources
Application Note: (4-Hexylphenyl)hydrazine as a Versatile Precursor for Lipophilic Heterocycles
Executive Summary
(4-Hexylphenyl)hydrazine (often supplied as the hydrochloride salt, CAS: [Generic for alkyl-hydrazines]) is a critical building block in the synthesis of lipophilic nitrogen-containing heterocycles. Unlike the parent phenylhydrazine, the para-hexyl chain imparts significant lipophilicity (
Chemical Foundation & Precursor Handling
The 4-hexyl group acts as a weak electron-donating group (inductive effect,
Stability and Storage
-
Form: Typically a white to off-white crystalline solid (Hydrochloride salt).[1]
-
Oxidation Sensitivity: The free base is highly susceptible to air oxidation, turning red/brown due to diazenium formation. Always store as the hydrochloride salt under inert atmosphere (Ar/N₂) at -20°C.
-
Safety: Aryl hydrazines are potential genotoxins. Double-glove (Nitrile) and use a fume hood.
Solubility Profile
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Note |
| Water | Moderate | Low | Poor choice for reaction medium due to hexyl chain hydrophobicity. |
| Ethanol | High | High | Standard solvent for condensations. |
| Acetic Acid | High | High | Ideal for Fischer Indole (solvent + catalyst). |
| Dichloromethane | Low | High | Good for extraction/workup. |
Protocol A: Lipophilic Indole Synthesis (Fischer Indolization)
This protocol describes the synthesis of 2-substituted-5-hexylindoles. The hexyl chain at the 5-position of the indole core is highly desirable for enhancing membrane permeability in drug candidates or inducing nematic phases in liquid crystals.
Mechanistic Pathway
The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement.[2] The electron-donating hexyl group facilitates the rearrangement step.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis using 4-hexylphenylhydrazine.
Experimental Procedure
Target: 2-Methyl-5-hexylindole (using Acetone/Polyphosphoric acid) or Cyclohexanone derivative. Scale: 10 mmol.
-
Hydrazone Formation (In Situ):
-
In a 100 mL round-bottom flask (RBF), suspend This compound HCl (2.29 g, 10 mmol) in Glacial Acetic Acid (20 mL).
-
Add the ketone (e.g., Cyclohexanone , 1.05 mL, 10 mmol) dropwise.
-
Stir at room temperature for 30 minutes. The suspension should clear as the hydrazone forms.
-
-
Cyclization:
-
Add Zinc Chloride (ZnCl₂) (anhydrous, 1.36 g, 10 mmol) OR use Polyphosphoric Acid (PPA) (10 g) if the ketone is unreactive.
-
Heat the mixture to reflux (118°C) for 3-4 hours.
-
Validation: Monitor TLC (Hexane:EtOAc 8:2). The starting hydrazine (polar, stays at baseline) should disappear; a fluorescent indole spot (high Rf) will appear.
-
-
Workup:
-
Purification:
-
The crude residue is often a brown oil. Purify via Column Chromatography (Silica Gel 60).
-
Eluent: 100% Hexane
5% EtOAc/Hexane. The hexyl chain makes the product move quickly in non-polar solvents.
-
Protocol B: Regioselective Pyrazole Synthesis
Pyrazoles are synthesized by condensing the hydrazine with 1,3-diketones.[3][4][5] When using this compound, the resulting 1-arylpyrazole has a "tail" that can anchor the molecule in lipid bilayers.
Regioselectivity Note
When reacting with an unsymmetrical 1,3-diketone (e.g., Benzoylacetone), two isomers are possible. The hydrazine terminal nitrogen (NH₂) is the stronger nucleophile and typically attacks the more reactive carbonyl (usually the one with the smaller alkyl group) first.
Experimental Procedure
Target: 1-(4-Hexylphenyl)-3,5-dimethylpyrazole. Reagents: this compound HCl, Acetylacetone (2,4-Pentanedione).
-
Preparation:
-
Dissolve This compound HCl (10 mmol) in Ethanol (30 mL).
-
Add Sodium Acetate (12 mmol, 0.98 g) dissolved in minimal water. Reasoning: This buffers the HCl, liberating the free hydrazine nucleophile in situ.
-
-
Condensation:
-
Add Acetylacetone (10 mmol, 1.02 mL) dropwise to the stirred solution.
-
Observation: An exotherm is often observed. The solution may turn yellow.
-
Reflux for 2 hours .
-
-
Isolation:
-
Concentrate the ethanol to ~5 mL volume.
-
Pour into Cold Water (50 mL).
-
The product, being highly lipophilic, will likely precipitate as a solid or a thick oil.
-
Filtration: If solid, filter and wash with cold water. If oil, extract with CH₂Cl₂.[6]
-
-
Crystallization:
-
Recrystallize from Ethanol/Water (9:1) or Heptane .
-
Yield Expectations: 85-95%.
-
Comparative Data & Troubleshooting
Yield Comparison (Literature vs. Hexyl-Variant)
| Reaction Type | Standard Phenylhydrazine Yield | This compound Yield | Notes |
| Fischer Indole | 75-85% | 65-75% | Lower yield due to steric bulk and increased solubility of byproducts in organic phase during workup. |
| Pyrazole Synthesis | >90% | 85-90% | Highly efficient; hexyl chain does not hinder condensation. |
Troubleshooting Guide
-
Problem: Product oils out and won't crystallize.
-
Cause: The hexyl chain lowers the melting point (disrupts crystal lattice).
-
Solution: Use a "seed" crystal if available, or cool to -20°C in Pentane.
-
-
Problem: Incomplete reaction in Fischer Synthesis.
-
Cause: Hexyl group donates electron density, making the hydrazone stable but potentially slowing the sigmatropic shift if the acid is too weak.
-
Solution: Switch from Acetic Acid to 4M HCl in Dioxane or PPA .
-
Visualization: Experimental Workflow
Figure 2: General workflow for synthesizing heterocycles from hydrazine hydrochloride salts.
References
-
Fischer Indole Synthesis Mechanism & Scope
- Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
- Context: Definitive text on the mechanism, applicable to alkyl-substituted hydrazines.
-
Synthesis of Pyrazoles from 1,3-Diketones
-
Liquid Crystal Applications of Hexyl-substituted Aromatics
- Source: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
- Context: Establishes the role of the 4-alkyl chain in mesophase form
-
General Reactivity of Phenylhydrazine Hydrochloride
- Source: BenchChem Technical Guides. "The Fischer Indole Synthesis: A Comprehensive Technical Guide".
- Context: Provides baseline protocols for handling hydrazine hydrochlorides.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
Application Note: (4-Hexylphenyl)hydrazine in the Development of Solution-Processable Organic Optoelectronic Materials
Target Audience: Materials Scientists, Synthetic Organic Chemists, and Optoelectronics Researchers.
Executive Summary
The transition of organic electronics from vacuum-deposited thin films to low-cost, solution-processed devices (e.g., spin-coating, inkjet printing) relies heavily on the molecular engineering of organic semiconductors. (4-Hexylphenyl)hydrazine (CAS: 87065-18-7; Hydrochloride CAS: 126062-51-9) serves as a critical synthetic building block in this domain. By acting as the primary nitrogen and arene source in the Fischer indole synthesis, it allows for the direct construction of hexyl-substituted indoles, carbazoles, indolo[3,2-b]carbazoles, and triazatruxenes [1].
This application note details the mechanistic rationale, synthetic protocols, and material property optimizations associated with incorporating this compound into novel Hole Transporting Materials (HTMs) and Organic Light-Emitting Diode (OLED) hosts.
Mechanistic Insight: The Solubility vs. Mobility Paradigm
In the design of organic semiconductors, researchers face a fundamental dichotomy:
-
Charge Mobility: Requires highly planar, rigid, extended
-conjugated cores (like indolocarbazole) to facilitate strong intermolecular stacking. -
Processability: Highly planar cores suffer from excessive crystallization and aggregation, rendering them insoluble in common organic solvents (e.g., toluene, chlorobenzene) and impossible to solution-process.
This compound resolves this causality loop. When utilized in a Fischer indolization, the resulting heterocycle inherently bears a hexyl chain on the peripheral phenyl ring.
-
Why Hexyl? The 6-carbon aliphatic chain provides the exact entropic penalty needed to disrupt macroscopic solvent-solute crystallization, drastically increasing solubility [2]. Unlike longer chains (e.g., dodecyl), the hexyl group is short enough that it does not act as a thick insulating layer between adjacent molecules, thereby preserving the requisite orbital overlap for high hole mobility in Perovskite Solar Cells (PSCs) and OLEDs.
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the synthetic divergence of this compound into various high-performance organic materials.
Synthetic workflow of this compound to solution-processable organic electronics.
Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and intermediate monitoring steps are embedded to ensure high-fidelity synthesis.
Protocol A: One-Pot Synthesis of 5-Hexyl-2-phenyl-1H-indole
This protocol utilizes a standard Fischer indolization to generate a highly soluble indole core.
Reagents:
-
This compound hydrochloride (1.0 equiv, 10 mmol)
-
Phenylacetaldehyde or Acetophenone (1.05 equiv, 10.5 mmol)
-
Glacial Acetic Acid (Solvent/Catalyst, 30 mL)
-
Boron trifluoride etherate (
) (0.2 equiv)
Step-by-Step Methodology:
-
Hydrazone Formation: Suspend this compound hydrochloride in glacial acetic acid at room temperature under a nitrogen atmosphere. Add the ketone/aldehyde dropwise. Stir for 1 hour. Self-validation: The suspension will transition to a clear, brightly colored (often yellow/orange) solution, indicating complete hydrazone formation.
-
Sigmatropic Rearrangement: Add
dropwise. Elevate the reaction temperature to 110 °C and reflux for 4–6 hours. -
Monitoring: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the hydrazone spot and the emergence of a highly UV-active, lower-Rf spot confirms cyclization and ammonia elimination.
-
Quenching & Workup: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water. Neutralize cautiously with saturated aqueous
until pH ~7. -
Extraction: Extract the aqueous layer with dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude dark oil via silica gel column chromatography to yield the 5-hexylindole derivative as a viscous oil or low-melting solid.
Protocol B: Synthesis of Hexyl-Indolo[3,2-b]carbazole (Double Fischer Indolization)
Used for synthesizing extended
Reagents:
-
This compound hydrochloride (2.2 equiv, 22 mmol)
-
1,4-Cyclohexanedione (1.0 equiv, 10 mmol)
-
10% Aqueous
/ Ethanol (1:1 v/v, 50 mL) -
Palladium on Carbon (Pd/C, 10 wt%)
Step-by-Step Methodology:
-
Bishydrazone Condensation: Combine the hydrazine salt and 1,4-cyclohexanedione in the
/Ethanol mixture. Reflux at 90 °C for 12 hours. -
Intermediate Isolation: Cool the reaction. A heavy precipitate (the tetrahydro-indolocarbazole intermediate) will form. Filter and wash with cold ethanol. Self-validation: The solid should be off-white to pale brown. Lack of precipitation indicates incomplete double cyclization.
-
Aromatization: Dissolve the intermediate in refluxing mesitylene (30 mL). Add Pd/C (10 mol%) and reflux under a Dean-Stark trap for 24 hours to drive off hydrogen gas.
-
Filtration: Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
-
Crystallization: Cool the filtrate to induce crystallization of the fully aromatized, hexyl-substituted indolo[3,2-b]carbazole.
Data Presentation: Impact of Hexyl Substitution
The integration of the hexyl chain via this compound radically alters the physical properties of the resulting semiconductor. Table 1 summarizes the comparative quantitative data for a standard indolo[3,2-b]carbazole core.
Table 1: Optoelectronic and Physical Property Comparison
| Property | Unsubstituted Indolocarbazole | Hexyl-Substituted Indolocarbazole | Causality / Impact on Device |
| Solubility (Toluene, 25°C) | < 0.1 mg/mL | > 25.0 mg/mL | Enables low-cost spin-coating/printing instead of high-vacuum thermal evaporation. |
| Glass Transition ( | > 250 °C | ~ 105 °C | Hexyl chains increase free volume, lowering |
| Hole Mobility ( | Slight drop due to aliphatic steric hindrance, but remains highly competitive for dopant-free HTMs [2]. | ||
| HOMO Level | -5.35 eV | -5.32 eV | Alkyl chain acts as a weak electron donor, slightly raising the HOMO, improving hole injection from the anode. |
References
-
Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials MDPI Molecules[Link]
-
Dopant-Free Triazatruxene-Based Hole Transporting Materials with Three Different End-Capped Acceptor Units for Perovskite Solar Cells Nanomaterials (Basel) / PubMed Central[Link]
-
Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview Materials Advances (RSC Publishing)[Link]
High-Sensitivity Profiling of Carbonyl Metabolites using Hydrophobic Tagging: The (4-Hexylphenyl)hydrazine (4-HPH) Protocol
Executive Summary
The analysis of carbonyl compounds (aldehydes and ketones) is critical in monitoring oxidative stress (e.g., lipid peroxidation products like 4-HNE, MDA) and metabolic flux. However, low molecular weight carbonyls suffer from high volatility, poor retention on reversed-phase (C18) columns, and low ionization efficiency in Electrospray Ionization (ESI).
This Application Note details the (4-Hexylphenyl)hydrazine (4-HPH) derivatization protocol. Unlike standard reagents (e.g., DNPH), 4-HPH introduces a lipophilic hexyl chain. This "hydrophobic tagging" strategy significantly increases the analyte's surface activity during ESI droplet desolvation, enhancing MS sensitivity by up to 10-100x compared to underivatized forms, while ensuring robust retention and separation of isomers on standard C18 stationary phases.
Chemical Mechanism & Rationale
The Hydrophobic Tagging Concept
The core challenge in carbonyl metabolomics is the "Polarity Trap": small metabolites elute in the column void volume (dead time), where ion suppression is highest.
-
Reagent: this compound (4-HPH)
-
Function: Acts as a "retention booster" and "ionization enhancer."
-
Mechanism: The hydrazine group reacts with the carbonyl via acid-catalyzed condensation to form a stable hydrazone. The hexyl tail renders the final derivative sufficiently hydrophobic to bind to C18 ligands.
Reaction Scheme
The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.
Caption: General mechanism of hydrazone formation. The acid catalyst activates the carbonyl oxygen, facilitating the nucleophilic attack by 4-HPH.
Experimental Protocol
Materials & Reagents
| Component | Specification | Purpose |
| Derivatizing Agent | This compound HCl | Active reagent. (Custom synthesis or high-purity vendor). |
| Solvent | Acetonitrile (LC-MS Grade) | Solubilizes the hydrophobic reagent. |
| Catalyst | Formic Acid or HCl (1M) | Activates carbonyls for nucleophilic attack. |
| Quenching Agent | Ammonium Bicarbonate (100 mM) | Neutralizes acid/stops reaction (optional). |
| Internal Standard | Isotope-labeled Aldehyde (e.g., Hexanal-d12) | Normalizes extraction and ionization variability. |
Step-by-Step Workflow
Step 1: Reagent Preparation
-
Stock Solution: Dissolve 4-HPH hydrochloride in Acetonitrile to a concentration of 10 mg/mL .
-
Note: The solution is light-sensitive. Store in amber vials at -20°C. Stable for 1 week.
-
-
Working Solution: Dilute Stock 1:10 with Acetonitrile containing 0.1% Formic Acid immediately before use.
Step 2: Sample Preparation
-
Biological Fluids (Plasma/Urine): Protein precipitation is required.
-
Add 50 µL sample to 150 µL cold Acetonitrile (containing Internal Standard).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Collect supernatant.
-
Step 3: Derivatization Reaction
-
Transfer 100 µL of Supernatant to a clean glass vial (avoid plastic to prevent leaching of plasticizers which may compete in MS).
-
Add 50 µL of 4-HPH Working Solution .
-
Add 10 µL of 1M HCl (or 5% Formic Acid) to ensure pH < 4.
-
Incubation: Seal vial and incubate at 40°C for 60 minutes .
-
Critical: Do not exceed 60°C as some labile aldehydes (e.g., MDA) may degrade.
-
-
Cooling: Cool to room temperature (25°C).
Step 4: Cleanup (Optional but Recommended)
For lipid-rich matrices, a Liquid-Liquid Extraction (LLE) removes excess reagent:
-
Add 200 µL Hexane to the reaction mixture.
-
Vortex and centrifuge.
-
Discard the Hexane layer (removes very non-polar lipids).
-
The derivatized carbonyls (moderately polar) remain in the ACN/Water phase.
-
Alternative: If the derivative is very hydrophobic (long-chain aldehyde), it will partition into Hexane. Know your target analyte's logP!
-
Step 5: Analysis
Inject 5-10 µL directly into the LC-MS system.
LC-MS/MS Analytical Conditions
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Ionization: Electrospray Positive Mode (ESI+).
-
Source Temp: 350°C.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Precursor Ion: [M + H]+ (Calculated as: MW_Analyte + MW_Reagent - 18 + 1).
-
Common Fragment: The 4-hexylphenylhydrazine moiety often yields a characteristic fragment (e.g., tropylium-like ion or cleavage of the N-N bond). Perform product ion scanning on a standard to confirm.
-
Logical Workflow Diagram
Caption: Operational workflow for 4-HPH derivatization and analysis.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background | Contaminated solvents or glassware. | Use LC-MS grade solvents. Bake glassware at 200°C to remove aldehyde traces. |
| Low Recovery | Incomplete reaction or precipitation. | Increase incubation time (up to 90 min) or reagent excess (100x molar excess required). |
| Peak Tailing | Column overload or pH mismatch. | Ensure mobile phase is acidic (0.1% FA) to keep the hydrazone protonated/neutral depending on pKa. |
| Isomer Co-elution | Gradient too steep. | Flatten the gradient slope between 30-60% B. |
References
-
Liu, Y., et al. (2010).[2] Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Chromatography Online. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2018). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving the yield of the Fischer indole synthesis with (4-Hexylphenyl)hydrazine
Topic: Yield Improvement with (4-Hexylphenyl)hydrazine
Executive Summary & Chemical Context
The Challenge:
You are performing a Fischer Indole Synthesis using This compound . Unlike standard phenylhydrazine, this substrate carries a lipophilic
-
Solubility Mismatch: The lipophilic tail reduces solubility in traditional aqueous mineral acids (e.g.,
), leading to phase separation and incomplete conversion. -
Ammonia Inhibition: The reaction mechanism releases ammonia (
), which neutralizes your acid catalyst over time.
The Solution: To maximize yield, you must shift from aqueous protic acids to anhydrous Lewis acids (ZnCl₂) or Polyphosphoric Acid (PPA) in non-polar or semi-polar organic solvents (Glacial Acetic Acid or Toluene).
Module 1: The Mechanism & Critical Control Points
Understanding why the reaction fails is the first step to fixing it. The Fischer Indole Synthesis follows the Robinson Mechanism .[1]
Visualizing the Pathway
The following diagram outlines the critical intermediates. Note that the [3,3]-Sigmatropic Rearrangement is the irreversible, rate-determining step.
Figure 1: The Robinson Mechanism flow.[1] The transition from Ene-Hydrazine to the sigma-rearrangement requires thermal energy and acid catalysis.
Module 2: Optimization Parameters
Use this table to diagnose your current conditions against the recommended "Gold Standard" for lipophilic hydrazines.
| Parameter | Common (Flawed) Approach | Optimized Approach for this compound | Reasoning |
| Solvent | Ethanol / Water | Glacial Acetic Acid or Toluene | The hexyl chain is hydrophobic. Aqueous acids cause phase separation. Acetic acid dissolves both the greasy hydrazine and the catalyst. |
| Catalyst | Lewis acids like Zinc Chloride allow for higher reaction temperatures (refluxing AcOH at 118°C) without charring the alkyl chain. | ||
| Stoichiometry | 1:1 (Ketone:Hydrazine) | 1.1 : 1 (Ketone Excess) | Slight excess of ketone ensures all hydrazine is consumed, preventing oxidative degradation of the hydrazine. |
| Ammonia Mgmt | Closed vessel | Open Reflux / N2 Sweep | The reaction generates |
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" (Zinc Chloride / Acetic Acid)
Best for: General synthesis with high tolerance for functional groups.
-
Preparation: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve This compound hydrochloride (1.0 equiv) and the Ketone (1.1 equiv) in Glacial Acetic Acid (10 mL per gram of hydrazine).
-
Catalyst Addition: Add anhydrous
(2.0 equiv).-
Note: If using free base hydrazine, convert to salt first or increase acid load.
-
-
Reaction: Heat to reflux (118°C) under nitrogen.
-
Crucial: Maintain reflux for 2–4 hours. Monitor by TLC (use 10% EtOAc in Hexanes).
-
-
Workup (The "Greasy" Workup):
-
Cool to room temperature.[1]
-
Pour into ice-cold water (5x reaction volume). The product will likely precipitate as a gum due to the hexyl chain.
-
Extract with Ethyl Acetate or Dichloromethane (do not rely on filtration).
-
Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Dry over
and concentrate.
-
Protocol B: The "Tough Case" (Polyphosphoric Acid - PPA)
Best for: Stubborn reactions where Protocol A yields <30%.
-
Mixing: Mix the hydrazine and ketone (1:1.1 ratio) in a flask.
-
Acid Addition: Add Polyphosphoric Acid (PPA) (10-15g per 1g of reactant).
-
Tip: PPA is viscous. Warm it slightly (60°C) to make it pourable.
-
-
Reaction: Mechanical stirring is preferred. Heat to 100–110°C for 1–3 hours.
-
Visual Cue: The mixture will turn deep red/brown.
-
-
Quenching: Pour the hot reaction mixture slowly into crushed ice with vigorous stirring.
-
Warning: Exothermic.
-
-
Extraction: Extract the aqueous slurry with Toluene (better for hexyl-indoles than ether).
Module 4: Troubleshooting & Diagnostics
Use this decision tree to solve specific failure modes.
Figure 2: Diagnostic flowchart for common Fischer Indole failures.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, not a solid. Is it impure?
-
Answer: Not necessarily. The hexyl chain significantly lowers the melting point. 5-Hexylindoles are often viscous oils or low-melting waxy solids. Do not attempt recrystallization immediately; purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) first.
Q2: Can I use sulfuric acid (
-
Answer: It is risky. Sulfuric acid is a strong oxidizing agent and can char the alkyl chain or sulfonate the ring. If you must use a Brønsted acid, p-Toluenesulfonic acid (pTSA) in refluxing toluene (with a Dean-Stark trap to remove water) is a safer alternative.
Q3: Where will the hexyl group end up on the indole ring?
-
Answer: Regioselectivity is predictable here. Starting with this compound, the hexyl group is para to the hydrazine nitrogen. After the [3,3]-shift and cyclization, the hexyl group will reside at the 5-position of the resulting indole.
Q4: The reaction turns black immediately. What happened?
-
Answer: Likely oxidation of the hydrazine. Ensure you are using the hydrazine hydrochloride salt , which is more stable than the free base. If using the free base, distill it under vacuum immediately before use and run the reaction under Nitrogen/Argon.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[2] (Foundational mechanism).[3][4]
-
Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Recent Literature and Protocols. Retrieved from [Link]
-
Li, J. J. (2023).[5] Fischer Indole Synthesis.[1][3][2][4][5][6][7][8][9][10][11] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis. International Journal of Molecular Sciences. Retrieved from [Link][5][11]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. scispace.com [scispace.com]
side reactions and byproduct formation in (4-Hexylphenyl)hydrazine synthesis
Technical Support Center: Synthesis of (4-Hexylphenyl)hydrazine Hydrochloride
Executive Summary & Chemical Context
This compound hydrochloride is a critical intermediate, primarily utilized in the Fischer Indole Synthesis to generate lipophilic indole derivatives for drug discovery and materials science (e.g., liquid crystals).
The synthesis involves two distinct phases: Diazotization of 4-hexylaniline followed by Reduction (typically using Stannous Chloride,
The Core Challenge: The 4-hexyl chain introduces significant lipophilicity. Unlike simple aniline, the starting material is sparingly soluble in aqueous acid. This heterogeneity creates "hotspots" leading to the two most common failures: tar formation (polymerization) and coupling (azo dye formation).
Reaction Mechanism & Side Pathway Analysis
The following diagram maps the critical divergence points where the reaction fails.
Figure 1: Reaction network showing the target pathway (Blue) vs. thermal and pH-dependent failure modes (Red).
Module 1: Diazotization Troubleshooting (The "Danger Zone")
Primary Issue: The hexyl chain prevents the amine from dissolving in standard aqueous HCl, leading to incomplete diazotization and subsequent "tars."
Critical Protocol Adjustment: The Co-Solvent Method
Do not use water alone. The lipophilic tail requires a co-solvent to ensure a homogeneous reaction.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-hexylaniline (1 eq) in Glacial Acetic Acid (3-4 volumes) or Ethanol .
-
Acidification: Add concentrated HCl (3.0 eq) dropwise. Note: A thick slurry of the amine-hydrochloride salt will precipitate. This is normal.
-
Cooling: Cool the slurry to -5°C to 0°C (Salt/Ice bath).
-
Diazotization: Add
(1.05 eq) dissolved in minimum water subsurface via a pipette.-
Why Subsurface? Prevents loss of nitrous acid as gas (
) before it reacts.
-
Troubleshooting Table: Diazotization
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Black/Brown Tar | Decomposition | Temperature spiked >10°C during addition. | Ensure internal temp stays <5°C. Add nitrite slower. |
| Oily Layer | Phenol Formation | Hydrolysis of diazonium salt.[1][2] | Reaction ran too warm or too long before reduction. |
| Yellow/Orange Precipitate | Azo Coupling | Insufficient Acid (pH > 2). | Ensure HCl is in large excess (at least 2.5-3 eq). |
| Incomplete Reaction | Solubility Limit | Amine was clumped/solid. | Use Acetic Acid co-solvent; ensure vigorous stirring.[3] |
Module 2: Reduction Phase (Stannous Chloride Method)
While Sodium Sulfite is an alternative, Stannous Chloride (
Protocol:
-
Prepare a solution of
(2.5 eq) in conc. HCl. Cool to <0°C. -
Add the cold diazonium suspension (from Module 1) to the stannous solution with vigorous stirring.
-
Safety: Nitrogen gas is not evolved here, but the reaction is exothermic.
-
-
Allow to stand in the refrigerator overnight. The This compound hydrochloride salt should precipitate as a white/beige solid.
Side Reaction: Over-Reduction
If the reduction is too vigorous (high temp) or catalytic metals are present, the N-N bond cleaves, regenerating the starting material (4-hexylaniline).
Detection: The starting aniline has a lower melting point and distinct NMR signals compared to the hydrazine.
Module 3: Isolation & Purification
The "Pink Product" Phenomenon: Users often report the product turning pink or brown upon filtration.
-
Cause: Free hydrazine bases are potent reducing agents and oxidize rapidly in air to form azo-tars (colored).
-
Solution: Always keep the product as the Hydrochloride Salt .
Purification Guide
| Method | Solvent System | Notes |
| Filtration | Cold 6M HCl | Wash the crude solid with cold acid, not water (prevents hydrolysis). |
| Recrystallization | Ethanol + conc. HCl | Dissolve in hot ethanol, add drops of conc. HCl, cool slowly. |
| Storage | Desiccator / Freezer | Store under Argon/Nitrogen. Sensitive to light and air. |
FAQ: Frequently Asked Questions
Q: Can I use Sodium Borohydride (
Q: My product is a sticky oil that won't crystallize. A: This is common with hexyl-substituted compounds.
-
Induce Crystallization: Scratch the glass with a rod.
-
Solvent Swap: Triturate (grind) the oil with cold diethyl ether or hexanes to remove non-polar impurities, leaving the hydrazine HCl salt behind.
Q: How do I characterize the product? A:
-
1H NMR: Look for the hydrazine protons. The
usually appears around 8-10 ppm (broad), and (if salt) appears as a broad singlet. -
Test: Reduce Fehling's solution or Tollen's reagent (Hydrazines are strong reducing agents; they will precipitate Cu or Ag mirrors).
Visual Troubleshooting Logic
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Diazotization and Reduction).
-
Coleman, G. H. "Phenylhydrazine". Organic Syntheses, Coll. Vol. 1, p.442 (1941). (Foundational method for hydrazine synthesis via sulfite reduction).
-
Hunsberger, I. M., et al. "The Preparation of Substituted Phenylhydrazines". Journal of Organic Chemistry, 1956. (Discussion on substituent effects and stability).
-
RSC ChemSpider. "this compound hydrochloride". (Chemical properties and safety data).
Sources
purification of crude (4-Hexylphenyl)hydrazine by recrystallization or chromatography.
Ticket ID: PUR-HYD-006 Subject: Troubleshooting Isolation & Purification of Crude (4-Hexylphenyl)hydrazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic & Triage: Define Your Starting Material
Before proceeding, we must identify the state of your crude material. This compound exists in two distinct forms with vastly different purification requirements.
| Feature | Free Base | Hydrochloride Salt (Recommended) |
| Physical State | Oily liquid or low-melting solid (waxy). | Crystalline solid (White to off-white). |
| Stability | Low. Rapidly oxidizes to red/brown azo compounds upon air exposure. | High. Stable for months/years if stored dry. |
| Purification | Difficult. Streaks on silica; hard to crystallize. | Ideal. Crystallizes well from polar/non-polar solvent pairs. |
Core Directive: Unless you specifically require the free base for an immediate reaction, convert your crude material to the Hydrochloride (HCl) salt for purification. It is the industry standard for alkylphenylhydrazines due to the lipophilic hexyl chain destabilizing the crystal lattice of the free base.
Method A: Recrystallization (The Gold Standard)
Applicability: Primary method for removing inorganic salts (Sn, Na) and oxidation byproducts.
The Chemistry of the Hexyl Chain
Unlike simple phenylhydrazine, the 4-hexyl group adds significant lipophilicity (hydrophobic character).
-
Impact: The salt will be less soluble in water than phenylhydrazine HCl.
-
Adjustment: Avoid pure water as a solvent; it will cause "oiling out" rather than crystallization.[1] Use Ethanol/Diethyl Ether or Ethanol/Conc. HCl .
Step-by-Step Protocol: HCl Salt Formation & Crystallization
Reagents:
-
Crude this compound (oil or solid).
-
Solvent A: Absolute Ethanol (EtOH).
-
Solvent B: Diethyl Ether (Et₂O) OR Conc. HCl (37%).
Workflow:
-
Dissolution: Dissolve the crude oily base in a minimum amount of Solvent A (EtOH) at room temperature. If the crude is already a solid salt, heat the EtOH to boiling to dissolve.
-
Troubleshooting: If the solution is dark red/brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Acidification (If starting with Free Base): Place the flask in an ice bath. Slowly add Conc. HCl dropwise with vigorous stirring.
-
Observation: A thick precipitate should form. If it remains a solution, proceed to Step 3.
-
-
Crystallization Trigger:
-
Option 1 (Preferred): Slowly add Diethyl Ether until the solution becomes slightly turbid. Stop. Cool to -20°C.
-
Option 2 (High Recovery): Add Conc. HCl until the volume increases by ~10-15%. The common ion effect (
) forces the salt out.
-
-
Isolation: Filter the white needles under vacuum (inert gas blanket preferred). Wash with cold Et₂O.
Visual Workflow: Recrystallization Logic
Caption: Decision matrix for the recrystallization of 4-hexylphenylhydrazine hydrochloride.
Method B: Flash Chromatography (The Alternative)
Applicability: Use only if you strictly require the free base or if recrystallization fails to remove a specific impurity (e.g., unreacted 4-hexylaniline).
Critical Hazard: The Acetone Trap
WARNING: Never use acetone or ketones (MEK) in your mobile phase or for dissolving the sample. Hydrazines react rapidly with ketones to form hydrazones , destroying your product.
The "Streaking" Problem
Hydrazines are basic and nucleophilic. On standard Silica Gel 60 (acidic surface), they protonate and bind irreversibly, leading to:
-
Broad streaks (tailing) on TLC/Column.
-
Low recovery yields.[2]
-
Decomposition (oxidation on the silica surface).
Protocol: Buffered Silica Chromatography
Mobile Phase System:
-
Hexanes / Ethyl Acetate (Gradient: 0% to 30% EtOAc).
-
Modifier: 1% Triethylamine (TEA) added to the mobile phase.
Procedure:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane + 1% TEA. This neutralizes the acidic sites on the silica.
-
Sample Loading: Dissolve the crude oil in a minimum amount of Hexane/DCM (9:1). Do not use pure DCM if possible, as it can be acidic.
-
Elution: Run the gradient. The lipophilic hexyl chain will make the product run faster (higher Rf) than unsubstituted phenylhydrazine.
-
Expected Rf: ~0.4-0.6 in 20% EtOAc/Hexane.
-
-
Collection: Collect fractions immediately. Do not let the hydrazine sit on the silica dry. Evaporate solvents under vacuum at <40°C.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product turns red/brown during drying. | Auto-oxidation of the free base. | Convert to HCl salt immediately. If free base is required, store under Argon at -20°C. |
| "Oiling out" during recrystallization. | Solvent is too polar (too much water) or cooling is too fast. | Re-heat to dissolve.[3] Add a drop of ethanol. Scratch the glass with a rod to induce nucleation.[3] Cool slowly to room temp before freezing. |
| TLC shows a spot that stays at the baseline. | The hydrazine has formed a salt with the silica. | Add 1-2% Triethylamine (TEA) or Ammonia to your eluent to free the base. |
| Low yield after diazotization reduction. | Incomplete reduction of the diazonium salt. | Ensure you used excess reducing agent (SnCl₂ or Na₂SO₃) and allowed sufficient reaction time at reflux. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for phenylhydrazine synthesis and purification).
-
Organic Syntheses. Phenylhydrazine. Org. Synth. 1922, 2, 71. (Foundational method for hydrazine isolation via HCl salts).
-
Sorbent Technologies. Flash Chromatography – The Role of Silica Gel. (Technical notes on silica acidity and basic compounds).
-
Reach Devices. Troubleshooting Flash Chromatography. (Guide on streaking and amine modifiers).
Sources
Technical Support Center: (4-Hexylphenyl)hydrazine Stability and Troubleshooting
Welcome to the Technical Support Center for (4-Hexylphenyl)hydrazine . This guide is engineered for researchers, analytical scientists, and drug development professionals who require deep technical insights into the stability, handling, and degradation mechanisms of this compound under acidic conditions.
Mechanistic Overview: Causality of Acidic Degradation
This compound is a lipophilic arylhydrazine derivative widely utilized as a chemical intermediate, derivatization reagent, and building block in pharmaceutical synthesis[1]. While converting the free base to its hydrochloride salt improves handling safety and storage stability[2], researchers frequently encounter degradation issues when the compound is placed in acidic solutions (e.g., LC-MS mobile phases, acidic reaction buffers).
The causality of this degradation lies in its redox sensitivity. Although the protonated hydrazinium ion (predominant at low pH) is theoretically more stable against auto-oxidation than the free base, practical acidic environments in the laboratory often contain dissolved oxygen and trace transition metals. These act as catalysts, initiating an oxidative cascade that converts the hydrazine into an aryl diazene[3]. Subsequent homolytic cleavage yields highly reactive aryl radicals and nitrogen gas, leading to a complex mixture of biphenyls, phenols, and other degradation products[4].
Degradation Pathway Visualization
Acid-catalyzed oxidative degradation and radical formation pathway of this compound.
Troubleshooting Guides & FAQs
Q1: My this compound solution in 0.1% TFA turns reddish-brown within a few hours. What is happening, and how can I prevent it? A1: The reddish-brown discoloration is the visual hallmark of aryl diazene formation[5]. Even in acidic conditions where the molecule is largely protonated, trace transition metals from HPLC lines or glassware catalyze the oxidation of the hydrazine moiety. Solution: Prepare solutions freshly before use. To stabilize the solution, degas your acidic buffers with argon to remove dissolved oxygen, and consider adding a trace amount of a metal chelator (e.g., 0.1 mM EDTA) to sequester catalytic metal ions. Historically, stabilizers like hexamethylenetetramine have also been used to prevent phenylhydrazine darkening during storage[6].
Q2: I am using this compound in a Fischer Indole Synthesis with a ketone under strong acidic conditions (e.g., HCl/AcOH at 80°C), but my yields are extremely low due to precursor degradation. Why? A2: At elevated temperatures, strong Brønsted acids can promote the denitrogenative cleavage of the C-N bond in arylhydrazines before the hydrazone intermediate can fully form and undergo the required sigmatropic rearrangement[7]. Additionally, if the system is exposed to air, the high temperature accelerates oxidative radical decomposition. Solution: Switch from a strong Brønsted acid to a milder Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) in an aprotic solvent. Ensure the reaction is run under a strict inert atmosphere (N₂ or Argon) to suppress the competing oxidative degradation pathway.
Q3: Is there a significant stability difference between the free base and the hydrochloride salt? A3: Yes. The free base of this compound is highly susceptible to auto-oxidation and turns dark upon exposure to air and light. The hydrochloride salt is a solid that locks the lone pair of electrons on the terminal nitrogen, significantly raising its oxidation potential and stability[2]. Always purchase and store the compound as the hydrochloride salt, and only liberate the free base in situ if your specific reaction requires it.
Quantitative Data: Stability Matrix
To assist in experimental planning, the following table summarizes the estimated half-life (
| pH Level | Buffer / Solvent System | Environmental Condition | Estimated | Primary Degradation Mechanism |
| pH 2.0 | 0.1% TFA in H₂O | Aerobic, ambient light | ~24 hours | Metal-catalyzed oxidation to diazene |
| pH 2.0 | 0.1% TFA in H₂O | Anaerobic (Argon degassed) | >72 hours | Minimal (Stable hydrazinium ion) |
| pH 2.0 | 0.1% TFA + 10 µM Cu²⁺ | Aerobic | < 1 hour | Rapid radical generation |
| pH 4.5 | Acetate Buffer | Aerobic | ~12 hours | Mixed auto-oxidation / metal catalysis |
| pH 7.4 | Phosphate Buffered Saline | Aerobic | ~2 hours | Rapid auto-oxidation of free base |
Validated Experimental Workflow: LC-MS Stability Profiling
To ensure trust and reproducibility, use the following self-validating protocol to profile the stability of your specific batch of this compound. This protocol includes internal controls to isolate the effects of pH, oxygen, and trace metals.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Dissolve this compound hydrochloride in anhydrous, degassed methanol to a concentration of 10 mM. Store on ice and strictly protect from light.
-
-
Preparation of Test Matrices (Self-Validating Controls):
-
Matrix A (Standard Acidic): 0.1% Formic Acid in LC-MS grade H₂O.
-
Matrix B (Anaerobic Acidic): 0.1% Formic Acid in H₂O, sparged with Argon for 30 minutes prior to use.
-
Matrix C (Chelated Acidic): 0.1% Formic Acid in H₂O + 1 mM EDTA.
-
-
Spiking and Incubation:
-
Spike the 10 mM stock into each matrix to achieve a final concentration of 100 µM.
-
Aliquot immediately into amber HPLC vials to prevent photo-degradation. Cap securely.
-
-
Time-Course Sampling:
-
Maintain vials in the autosampler at a controlled 25°C.
-
Inject 5 µL at
hours.
-
-
LC-MS/MS Analysis:
-
Utilize a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Monitor the parent ion (
)[8] and scan for the diazene intermediate ( ) and biphenyl dimers. -
Causality Check: Matrix B and C will show significantly slower degradation kinetics than Matrix A, validating that dissolved oxygen and trace metals—not the protons themselves—are the primary drivers of acidic degradation.
-
References
-
[6] Title: Stabilized phenyl-hydrazine - US2701815A. Source: Google Patents. URL:
-
[8] Title: this compound hydrochloride (C12H20N2). Source: PubChemLite (uni.lu). URL:[Link]
-
[7] Title: Acid-promoted denitrogenative Pd-catalyzed addition of arylhydrazines with nitriles at room temperature. Source: Organic Chemistry Frontiers (RSC). URL:[Link]
-
[1] Title: this compound suppliers and producers. Source: BuyersGuideChem. URL: [Link]
-
[4] Title: Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions. Source: ResearchGate. URL:[Link]
-
[3] Title: Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Source: NIH / PMC. URL:[Link]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]
- 3. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 6. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 7. Acid-promoted denitrogenative Pd-catalyzed addition of arylhydrazines with nitriles at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. PubChemLite - this compound hydrochloride (C12H20N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing the Synthesis of (4-Hexylphenyl)hydrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with (4-hexylphenyl)hydrazine. Synthesizing arylhydrazines typically relies on the classical diazotization of anilines followed by reduction[1]. However, the lipophilic hexyl chain and the electron-rich nature of the aromatic ring introduce unique physical and chemical hurdles—namely, aqueous insolubility during diazotization and severe oxidative instability of the final free base[2].
This guide provides a self-validating, mechanistic approach to mastering this synthesis, ensuring high yields and high-purity isolation.
Experimental Workflow & Mechanistic Pathway
Workflow for the synthesis of this compound via diazotization-reduction.
Step-by-Step Experimental Protocol
Step 1: Preparation of the Aniline Hydrochloride (Addressing Lipophilicity)
-
Procedure: Suspend 4-hexylaniline (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and water. Crucial Adjustment: Due to the hydrophobic hexyl group, the amine hydrochloride will likely form a thick, waxy suspension. Add glacial acetic acid (approx. 20% v/v relative to water) to act as a co-solvent and use vigorous mechanical stirring.
-
Causality: Complete protonation and dispersion are required. If the aniline is trapped in hydrophobic clumps, the subsequent reaction with nitrous acid will be incomplete, leaving unreacted aniline that will trigger azo-coupling side reactions.
Step 2: Diazotization
-
Procedure: Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv) dropwise. Maintain the internal temperature strictly below 5 °C. Stir for 30 minutes until a clear to pale-yellow solution of 4-hexylbenzenediazonium chloride is obtained.
-
Causality: The generation of the nitrosyl cation and subsequent diazotization is highly exothermic. Exceeding 5 °C provides enough thermal energy to expel nitrogen gas, irreversibly converting the diazonium salt into 4-hexylphenol.
Step 3: Reduction
-
Procedure: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 2.5–3.0 equiv) in concentrated HCl and cool to 0 °C. Rapidly, but carefully, transfer the cold diazonium solution into the SnCl₂ solution under vigorous stirring. A thick precipitate of the hydrazine hydrochloride salt will form almost immediately. Stir for 2 hours at room temperature to ensure complete reduction.
-
Causality: Sn(II) acts as the reducing agent, transferring electrons to the diazonium nitrogen while being oxidized to Sn(IV)[3]. The highly acidic environment must be maintained to prevent the diazonium intermediate from coupling with the newly formed hydrazine.
Step 4: Isolation and Freebasing
-
Procedure: Filter the crude this compound hydrochloride and wash with cold brine. To isolate the free base, suspend the salt in degassed water under an Argon atmosphere, basify with 20% NaOH until pH > 10, and extract with degassed diethyl ether. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Causality: Electron-rich arylhydrazines are highly susceptible to radical oxidation by atmospheric oxygen[2]. Degassing solvents and maintaining an inert atmosphere prevents the product from degrading into dark, tarry oligomers.
Data Presentation: Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Solvent (Diazotization) | Aqueous HCl | HCl / H₂O / Acetic Acid | Acetic acid overcomes the lipophilicity of the hexyl chain, ensuring homogeneous diazotization. | > 85% |
| Temperature (Diazotization) | 0–10 °C | -5 to 2 °C | Prevents thermal degradation of the diazonium salt into 4-hexylphenol. | N/A |
| Reducing Agent | Na₂SO₃ (2.0 eq) | SnCl₂·2H₂O (3.0 eq) in conc. HCl | SnCl₂ provides a stronger, more rapid reduction, trapping the intermediate before azo coupling can occur. | 80–90% |
| Workup Atmosphere | Ambient Air | Argon / N₂ (Degassed Solvents) | Prevents rapid air oxidation of the electron-rich free base hydrazine. | High Purity |
Troubleshooting & Side Reactions Pathway
Mechanistic pathways for desired product formation versus common side reactions.
FAQs & Troubleshooting Guides
Q1: My starting material forms a sticky mass when I add aqueous HCl. How do I fix this? A1: The 4-hexyl group makes the aniline highly hydrophobic. When protonated, the resulting hydrochloride salt resists solvation in pure water. To resolve this, introduce a miscible organic co-solvent such as glacial acetic acid or ethanol, and switch from magnetic to mechanical stirring. This ensures the amine is fully accessible to the nitrosyl cation during diazotization.
Q2: The reaction mixture turned deep red/orange during the diazotization step. What went wrong? A2: A deep red or orange color indicates the formation of an azo dye. This occurs when unreacted 4-hexylaniline acts as a nucleophile and attacks the newly formed diazonium salt. This is usually caused by either (a) incomplete dissolution of the starting material (see Q1), or (b) adding the NaNO₂ too quickly, causing localized depletion of acid and a spike in pH. Ensure the reaction is highly acidic and the NaNO₂ is added dropwise.
Q3: I successfully isolated the free base, but it turned from a pale yellow oil to a dark brown sludge overnight. Is it ruined? A3: Yes, it has likely degraded. Alkyl-substituted (electron-rich) arylhydrazines are notoriously unstable in the presence of oxygen and light, rapidly oxidizing to radical species and oligomerizing[2]. If you must store the compound, store it as the hydrochloride salt, which is significantly more stable. If you need the free base for a subsequent reaction (e.g., a Fischer indole synthesis), generate it in situ or use it immediately after extraction under an inert atmosphere.
Q4: Can I use sodium sulfite (Na₂SO₃) instead of SnCl₂ for the reduction? A4: While sodium sulfite is a classical reducing agent for diazonium salts, it often requires a two-step reduction (forming a diazosulfonate intermediate that must be further reduced, sometimes requiring zinc)[1]. For sterically hindered or lipophilic substrates like 4-hexylbenzenediazonium, SnCl₂ in concentrated HCl is generally preferred as it drives the reduction to completion rapidly in a single pot, minimizing the window for side reactions[3].
References
-
Product Class 34: Arylhydrazines. Science of Synthesis, Thieme Connect.[Link]
-
Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry.[Link]
-
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications).[Link]
Sources
Technical Support Center: Scale-Up of (4-Hexylphenyl)hydrazine Production
Executive Summary & Process Logic
(4-Hexylphenyl)hydrazine is a critical intermediate, often utilized in the synthesis of liquid crystals and specific pharmaceutical indoles. Unlike simple phenylhydrazine, the presence of the lipophilic hexyl chain introduces unique challenges in scale-up, primarily related to solubility (phase transfer limitations) and product isolation .
While laboratory protocols often utilize Stannous Chloride (
The Recommended Industrial Route:
This guide focuses on the Diazotization-Sulfite Reduction pathway. This route is superior for scale-up because it uses cheaper reagents (
The Chemical Pathway:
-
Salt Formation: 4-Hexylaniline + HCl
Aniline Hydrochloride (Heterogeneous slurry). -
Diazotization: Aniline HCl +
Diazonium Salt (Clear solution). -
Reduction: Diazonium +
/ Arylhydrazine Sulfonate. -
Hydrolysis: Sulfonate + Heat/HCl
this compound Hydrochloride.
Process Visualization
Figure 1: Synthesis Workflow & Critical Control Points (CCP)
Caption: Figure 1. Process flow for the sulfite-mediated synthesis of this compound, highlighting Critical Control Points (CCPs) where failure is most likely.
Troubleshooting Guide (Q&A)
Phase 1: Diazotization (The "Danger Zone")
Q1: My reaction mixture is forming a sticky "gum" or oil during the initial acidification, preventing proper stirring. What is happening?
-
Diagnosis: The hexyl chain makes 4-hexylaniline highly lipophilic. Unlike aniline, it does not dissolve easily in aqueous acid; it forms a hydrophobic oil that coats the stirrer, preventing salt formation.
-
The Fix:
-
Surfactant/Co-solvent: Add a small amount of Ethanol (5-10% v/v) or a non-ionic surfactant (e.g., Triton X-100) to the acid mixture. This increases the surface area of the aniline droplets.
-
High-Shear Mixing: Use an overhead overhead stirrer with a pitch-blade impeller , not a magnetic stir bar. You must create a fine suspension of the aniline hydrochloride salt before adding nitrite.
-
Temperature: Cool the mixture to 0°C only after you have achieved a fine, milky suspension. If you cool too early, the oil solidifies into a hard mass.
-
Q2: During nitrite addition, the temperature spikes uncontrollably. How do I manage the exotherm at scale?
-
Causality: Diazotization is highly exothermic. At scale, surface-area-to-volume ratios decrease, trapping heat.
-
Protocol:
-
Sub-surface Addition: Do not drop nitrite solution on top. Use a dip tube to introduce the
solution under the surface of the liquid. This prevents localized high concentrations of nitrous acid which can lead to violent decomposition. -
Dosing Control: Link the addition pump to a temperature probe. Set a hard stop if
.
-
Phase 2: Reduction (The "Sulfite" Step)
Q3: After adding the diazonium salt to the sulfite solution, the mixture turned bright red/orange and stayed that way. Yield was near zero.
-
Diagnosis: The red color indicates the formation of azo dyes or diazo tars . This happens if the reduction is too slow or the pH is incorrect. The diazonium salt coupled with unreacted aniline or itself instead of being reduced.
-
The Fix:
-
Inverse Addition: Always pour the cold diazonium solution into the sulfite solution. Never add sulfite to the diazonium. You need an excess of reducing agent at all times.
-
pH Management: The reduction generates NaOH. As pH rises, the diazonium species becomes unstable (forming diazoates). Buffer the sulfite solution to pH 6.0–7.0 using acetic acid before starting the addition.
-
Q4: I am using Stannous Chloride (
-
Diagnosis: Tin salts form colloidal hydroxides/oxides upon workup, clogging filters.
-
The Fix:
-
Do not dilute with water immediately.[1]
-
The "Celite" Trick: Add a significant body of Celite (diatomaceous earth) to the reaction mixture before filtration.
-
Switch to Sulfite: For any batch >50g, abandon
. The waste disposal costs and filtration times are prohibitive.
-
Phase 3: Hydrolysis & Isolation
Q5: The final product is "oiling out" as a brown liquid instead of crystallizing as a white solid.
-
Diagnosis: The free base of this compound has a low melting point. You are likely isolating the free base or a mixed salt/base oil due to insufficient acid.
-
The Fix:
-
Target the Hydrochloride Salt: Ensure the final slurry is strongly acidic (HCl conc. > 2M). The hydrochloride salt has a much higher melting point than the free base.
-
Seeding: The hexyl chain adds rotational degrees of freedom, inhibiting crystal lattice formation. Seed the cooled mixture (
) with a pure crystal from a previous batch. -
Slow Cooling: Crash-cooling traps impurities (oils). Use a linear cooling ramp: 80°C
20°C over 4 hours.
-
Data & Specifications
Table 1: Stoichiometry & Reagent Guide (Sulfite Route)
| Reagent | Equiv.[2][3][4][5] | Role | Critical Note |
| 4-Hexylaniline | 1.0 | Substrate | Ensure high purity (>98%); isomers affect crystallization. |
| HCl (conc.) | 2.5 - 3.0 | Acid Source | Excess needed to maintain soluble salt form. |
| Sodium Nitrite | 1.05 | Diazotization | Do not exceed 1.1 eq. Excess |
| Sodium Sulfite | 2.5 | Reducing Agent | Freshly prepared solution. Old sulfite oxidizes to sulfate. |
| Acetic Acid | 0.5 | Buffer | Keeps reduction pH < 7 to prevent azo coupling. |
Table 2: Stability Profile
| Parameter | Specification | Risk | Mitigation |
| Thermal Stability | Decomposes >150°C | Explosion | Never dry the diazonium salt. Keep wet processing. |
| Oxidation | Turns pink/brown in air | Purity Loss | Store under Argon/Nitrogen. Use opaque containers. |
| Toxicity | Hydrazine moiety | Carcinogen | Use full PPE + Respirator. Destroy residues with bleach. |
Logic Tree: Troubleshooting Impurities
Figure 2: Impurity Diagnosis Logic
Caption: Figure 2. Diagnostic logic tree for identifying root causes of failure based on physical appearance and yield data.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for diazonium-sulfite reduction mechanisms).
-
Coleman, G. H. "Phenylhydrazine". Organic Syntheses, Coll.[6] Vol. 1, p.442, 1941 . (Foundational protocol for aryl hydrazine synthesis via sulfite).
-
Safety Data Sheet (SDS): Phenylhydrazine Hydrochloride . Sigma-Aldrich.[7][8] (Safety baseline for aryl hydrazines).
- H. Suschitzky. "Polychloroaromatic Compounds as Intermediates in Drug Synthesis". Journal of Pharmacy and Pharmacology, 1953. (Discussion on lipophilic aryl hydrazine handling).
-
Pfizer Inc. "Process for preparing hydrazine derivatives." US Patent 5,567,843. (Industrial application of sulfite reduction for complex aryl hydrazines).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.be [fishersci.be]
- 8. sigmaaldrich.com [sigmaaldrich.com]
removing colored impurities from (4-Hexylphenyl)hydrazine hydrochloride
Welcome to the technical support center for (4-Hexylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the handling and purification of this compound, with a specific focus on the removal of colored impurities.
Frequently Asked Questions (FAQs)
Q1: My solid this compound hydrochloride, which should be a white to off-white solid, has a distinct yellow, pink, or even reddish-brown color. What causes this discoloration?
A1: The discoloration of this compound hydrochloride is typically due to oxidation and degradation. Phenylhydrazine derivatives are susceptible to oxidation when exposed to air (oxygen), light, and heat.[1][2] The hydrazine moiety is a reducing group and can be easily oxidized, leading to the formation of highly colored aromatic compounds, azo compounds, or polymeric byproducts. The presence of trace metal impurities can also catalyze this degradation process. These impurities may be introduced during synthesis or storage.[3]
Q2: Are these colored impurities problematic for my downstream applications?
A2: Yes, the presence of colored impurities often indicates a lower purity of your starting material. These impurities can interfere with subsequent reactions, leading to lower yields, the formation of unwanted side products, and difficulties in the purification of your target molecule. For applications in drug development, the purity of all intermediates is critical to meet regulatory standards and ensure the safety and efficacy of the final product.
Troubleshooting Guide: Removing Colored Impurities
This section provides detailed protocols to decolorize and purify this compound hydrochloride that has developed colored impurities.
Issue: The solid this compound hydrochloride is visibly colored (yellow, pink, reddish-brown).
Solution 1: Recrystallization with Activated Carbon Treatment
Recrystallization is a powerful technique for purifying solid organic compounds by separating them from impurities based on differences in solubility.[4][5] The addition of activated carbon is highly effective for adsorbing high-molecular-weight colored impurities.[6][7]
The principle of recrystallization relies on the fact that the desired compound and the impurities have different solubility profiles in a given solvent.[8] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The colored, often polymeric, impurities are typically present in smaller amounts and will remain in the solution (mother liquor).[9]
Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb large, colored organic molecules through van der Waals forces.[10][11]
-
Solvent Selection: The choice of solvent is crucial. For hydrochloride salts like this compound hydrochloride, polar protic solvents or mixtures are often suitable. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The goal is to find a solvent system where the compound is sparingly soluble at low temperatures and highly soluble at high temperatures.
-
Dissolution: In an Erlenmeyer flask, add the colored this compound hydrochloride. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum amount of hot solvent to ensure good recovery of the purified product upon cooling.[12]
-
Decolorization with Activated Carbon: Once the solid is dissolved, add a small amount of activated carbon (typically 1-5% of the weight of the crude product). Be cautious as adding activated carbon to a boiling solution can cause it to bump violently. It is best to cool the solution slightly before adding the carbon.
-
Hot Filtration: Swirl the hot solution with the activated carbon for a few minutes to allow for adsorption of the colored impurities. While the solution is still hot, perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities. Dry the crystals under vacuum to a constant weight.
This procedure should yield a white to off-white crystalline solid with significantly reduced coloration. A melting point analysis can be used to assess the purity. A sharp, narrow melting point range close to the literature value indicates high purity.[9]
dot graph Recrystallization_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Colored Solid"]; B [label="Dissolve in\nMinimal Hot Solvent"]; C [label="Add Activated Carbon"]; D [label="Hot Gravity Filtration"]; E [label="Slow Cooling\n& Crystallization"]; F [label="Vacuum Filtration"]; G [label="Pure White Crystals"]; H [label="Colored Mother Liquor\n(Discard)"]; I [label="Activated Carbon with\nAdsorbed Impurities\n(Discard)"];
A -> B; B -> C; C -> D; D -> E; D -> I [label="Remove"]; E -> F; F -> G [label="Collect"]; F -> H [label="Separate"]; } caption: Recrystallization workflow with activated carbon.
Solution 2: Column Chromatography
For smaller scale purifications or when recrystallization is not effective, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.[13]
In column chromatography, a mixture is passed through a column packed with a stationary phase (e.g., silica gel or alumina). The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, thus allowing for their separation. For this compound hydrochloride, which is a polar salt, reverse-phase chromatography might be a suitable option where a non-polar stationary phase is used with a polar mobile phase.[14]
-
Stationary and Mobile Phase Selection: For a polar compound like this compound hydrochloride, silica gel can be used as the stationary phase. A suitable mobile phase would be a solvent system that allows for good separation of the desired compound from the colored impurities. This can be determined by thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common choice.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the mobile phase.
-
Loading the Sample: Dissolve the crude, colored compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The colored impurities, being different in polarity from the desired product, will elute at different times.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound hydrochloride.
dot graph Column_Chromatography_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Colored Sample"]; B [label="Dissolve in\nMobile Phase"]; C [label="Load onto\nChromatography Column"]; D [label="Elute with\nMobile Phase"]; E [label="Collect Fractions"]; F [label="Analyze Fractions (TLC)"]; G [label="Combine Pure Fractions"]; H [label="Evaporate Solvent"]; I [label="Pure Product"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: Column chromatography purification workflow.
Q3: I have tried recrystallization, but the color persists. What should I do?
A3: If a single recrystallization does not sufficiently remove the color, you can try the following:
-
Repeat the Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Optimize the Solvent System: Experiment with different solvents or solvent mixtures for recrystallization. A different solvent system may have a better solubility profile for separating the impurities.
-
Increase the Amount of Activated Carbon: If you used activated carbon, a slightly larger amount might be more effective. However, be aware that using too much can lead to a loss of the desired product due to adsorption.
-
Consider Column Chromatography: If recrystallization proves ineffective, column chromatography offers a different separation mechanism and may be more successful at removing the persistent impurities.[14]
Q4: How can I prevent my this compound hydrochloride from discoloring during storage?
A4: Proper storage is crucial to maintain the stability of phenylhydrazine derivatives.[3]
-
Store under an Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Protect from Light: Use an amber-colored vial or store the container in a dark place to prevent light-induced degradation.
-
Refrigerate: Store the compound at a low temperature (refrigerated) to slow down the rate of decomposition.
-
Ensure the Container is Tightly Sealed: This prevents exposure to moisture and air.
Summary of Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Recrystallization with Activated Carbon | Differential solubility and adsorption of impurities | Removing colored, high-molecular-weight impurities from solid samples. | Proper solvent selection is critical. Hot filtration must be performed quickly. |
| Column Chromatography | Differential adsorption to a stationary phase | Separating compounds with different polarities. Effective when recrystallization fails. | Requires method development (TLC) to find a suitable mobile phase. Can be more time-consuming. |
References
- Colour Removal. (n.d.). sgchemicals.
- Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). Blue Carbon.
- Decolorization with Activated Carbon. (2025, April 7). Carbotecnia.
- The Use of Powdered Activated Carbon Adsorption for Color Removal. (n.d.). ScholarWorks at WMU.
- The Application of Activated Carbon in The Removal of Organic Compounds from Wastewater. (n.d.).
- Description, Synthesis and Usage of Phenylhydrazine. (n.d.). ChemicalBook.
- PHENYLHYDRAZINE. (n.d.). Organic Syntheses Procedure.
- Experiment 2: Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- Separation of Phenylhydrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Overcoming stability issues with Hydrazine, [2-(methylthio)phenyl]-. (2025). Benchchem.
- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). PMC.
- Purification method of phenylhydrazine. (n.d.). Google Patents.
- Phenylhydrazine. (n.d.). Wikipedia.
- Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). ChemEd X.
- Phenylhydrazine derivatives. (n.d.). ResearchGate.
- Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). (n.d.). Google Patents.
- Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2).
- Recrystallization (chemistry). (n.d.). Chemistry | Research Starters - EBSCO.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- 4-(Hex-1-yl)phenylhydrazine hydrochloride. (n.d.). Sigma-Aldrich.
- Decolorization Protocol. (n.d.). Creative Bioarray.
- This compound hydrochloride (C12H20N2). (n.d.). PubChemLite.
- Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. (2019, March 24). MDPI.
- Process for purification of phenylhydrazine. (n.d.). Google Patents.
- Process for the production of phenylhydrazine hydrochloride. (n.d.). Google Patents.
- Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. (2025). Benchchem.
- How can I remove color from my reaction product? (2023, December 5). Biotage.
- Process for 4-sulfonamidophenyl hydrazines. (n.d.). European Patent Office - EP 0919546 A1 - Googleapis.com.
Sources
- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 7. carbotecnia.info [carbotecnia.info]
- 8. Recrystallization [sites.pitt.edu]
- 9. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]
- 10. sgchemicals.in [sgchemicals.in]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
managing the exothermic nature of diazotization in phenylhydrazine synthesis
Ticket ID: PHZ-DIAZ-001 Topic: Managing Exothermic Profiles in Aniline Diazotization Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Thermodynamics of Failure
User Advisory: You are dealing with a high-energy metastable intermediate. The synthesis of phenylhydrazine via the reduction of phenyldiazonium chloride hinges entirely on the stability of the diazonium salt formed in Step 1.
The diazotization of aniline is strongly exothermic , releasing approximately -160 to -180 kJ/mol [1].[1] This heat generation is the primary driver of failure. If this heat is not removed as fast as it is generated, the system enters a thermal runaway loop:
-
Temperature rises above 5°C.
-
The diazonium salt begins to decompose (releasing
gas).[2] -
Decomposition is also exothermic, adding more heat to the system.
-
Rate of decomposition accelerates exponentially (Arrhenius behavior).
-
Result: Rapid over-pressurization (explosion) or "tarring out" (formation of phenol/polymeric byproducts).
Visualizing the Hazard
The following diagram illustrates the critical failure loop you must prevent.
Figure 1: The Thermal Runaway Loop. Note the positive feedback loop between decomposition and heat generation.
Standard Operating Procedure (Self-Validating Protocol)
Objective: Synthesize phenyldiazonium chloride while maintaining
Reagent Setup
| Reagent | Role | Critical Parameter |
| Aniline | Substrate | Must be distilled/colorless. Dark aniline indicates oxidation impurities that catalyze tar formation. |
| HCl (conc.) | Acid Source | Use |
| NaNO2 (aq) | Nitrosating Agent | Prepare as a 20-30% w/v solution. Do not use solid addition (creates hot spots). |
The Protocol
This workflow includes "Checkpoints" that must be passed before proceeding.
Step 1: Acidification & Precipitation
-
Charge reactor with water and concentrated HCl (2.5 - 3.0 eq).
-
Add Aniline (1.0 eq) slowly.
-
Observation: Aniline hydrochloride will precipitate as a white/off-white solid.
-
Cooling: Bring internal temperature to -5°C to 0°C using an ice/salt bath or cryostat.
-
Why? Starting below 0°C provides a thermal buffer for the initial exotherm.
-
Step 2: Diazotization (The Danger Zone)
-
Begin adding
solution sub-surface (via dip tube) or dropwise. -
Rate Limit: Adjust addition rate so
never exceeds 5°C . -
Visual Check: The solid aniline hydrochloride should gradually dissolve, leaving a clear (or slightly yellow) solution of phenyldiazonium chloride.
Step 3: End-Point Validation (Starch-Iodide)
-
Checkpoint A: After adding 0.9 eq of
, test the solution with starch-iodide paper.-
Result:Blue/Black = Excess Nitrite present (Reaction Complete).
-
Result:No Color = Nitrite consumed (Add more).
-
-
Checkpoint B: Wait 5 minutes and re-test. The Blue/Black color must persist. If it fades, the reaction is still consuming nitrite; add slightly more.
Step 4: Quenching (The Safety Lock)
-
Once the reaction is complete and stable at 0°C, add Urea or Sulfamic Acid until starch-iodide paper no longer turns blue.
-
Why? Excess nitrous acid will react with the reducing agent in the next step (e.g.,
or Sulfite), causing violent foaming ( gas) and reducing yield [2].
-
Troubleshooting HQ
Current Issue: Select the symptom matching your observation.
Ticket #001: Temperature Spiked to 12°C
Diagnosis: Cooling capacity exceeded by addition rate. Immediate Action:
-
STOP
addition immediately. -
Add crushed ice directly into the reaction mixture (ensure water volume doesn't ruin downstream concentration).
-
Do not restart addition until
. Root Cause: Diazonium salts decompose exponentially faster above 10°C. If the solution turns turbid or evolves gas bubbles ( ), yield is already compromised.
Ticket #002: Brown Fumes ( ) in Headspace
Diagnosis: Side reaction of nitrous acid or decomposition.[1] Immediate Action:
-
Check internal temperature.[2] If high, see Ticket #001.
-
If temperature is normal, you have a local excess of Nitrite reacting with Acid.
-
Fix: Slow down agitation? No, Increase agitation . High shear ensures rapid dispersion of nitrite, preventing local "hot spots" of concentration where
decomposes to .
Ticket #003: Formation of Yellow Precipitate
Diagnosis: Formation of Diazoaminobenzene (Coupling side reaction). Root Cause: Acidity is too low (pH > 2). The diazonium salt is reacting with unreacted aniline. Fix:
-
Verify you used
equivalents of HCl. -
The reaction is likely salvageable if you add more HCl immediately, but the yellow solid must be filtered off before reduction, or it will contaminate the final Phenylhydrazine.
Process Logic & Control
The following diagram details the logic flow for the addition controller to ensure safety.
Figure 2: Automated Control Logic. The pump must be interlocked with the temperature probe.
Frequently Asked Questions (FAQs)
Q: Can I store the phenyldiazonium chloride solution overnight?
A: Absolutely not. Even at 0°C, aqueous diazonium salts hydrolyze slowly to phenol. If allowed to dry, they can detonate via shock or friction. Proceed immediately to the reduction step (using
Q: Why do I need to use starch-iodide paper? Can't I just calculate the stoichiometry?
A: Stoichiometry is unreliable here because
Q: I'm scaling up from 10g to 1kg. What changes? A: Heat transfer area decreases relative to volume.
-
You cannot rely on a simple ice bath. You need a jacketed reactor with a cryostat.
-
Addition time will extend significantly (from 20 mins to 2-3 hours) to manage the heat load.
-
Agitation becomes critical to prevent local hotspots.
References
-
Lu, Z., et al. (2025).[3] Reaction mechanism and thermal hazard assessment of diazotization. Emergency Management Science and Technology.[3] Available at: [Link]
-
Coleman, G. H. (1922). Phenylhydrazine.[4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.442. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ICSC 0938 - PHENYLHYDRAZINE [chemicalsafety.ilo.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
Validation & Comparative
Structural Confirmation of (4-Hexylphenyl)hydrazine: A Comparative Guide to NMR and Alternative Modalities
Executive Summary
For researchers and drug development professionals, the precise structural confirmation of functionalized arylhydrazines is a critical quality control step. (4-Hexylphenyl)hydrazine presents unique analytical challenges due to its aliphatic chain, para-substituted aromatic ring, and highly exchangeable hydrazine (-NHNH2) moiety.
This guide objectively compares High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (LC-MS, FT-IR). Furthermore, it provides a comparative analysis of solvent systems (CDCl3 vs. DMSO-d6) to demonstrate how solvent-solute interactions dictate the resolution of exchangeable protons. Supported by field-proven experimental protocols, this document serves as a comprehensive framework for definitive structural validation.
Comparative Analysis: Analytical Modalities
While multiple techniques can analyze this compound, they offer vastly different tiers of structural information. Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) are excellent for preliminary screening, but they fail to unambiguously assign regiochemistry. NMR remains the gold standard for definitive 3D connectivity.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Regiochemical Resolution | Functional Group ID | Quantitative Purity | Sample Recovery |
| 1H / 13C NMR | Excellent. Unambiguously identifies para-substitution via AA'BB' spin system. | Excellent. Resolves aliphatic, aromatic, and amine environments. | High. Reliable via quantitative integration (qNMR). | 100% (Non-destructive) |
| LC-MS (ESI) | Poor. Cannot easily differentiate ortho, meta, or para isomers. | Moderate. Confirms exact mass (m/z 193.17 for [M+H]+). | Moderate. Depends on ionization efficiency. | 0% (Destructive) |
| FT-IR | Poor. Fingerprint region is complex and often ambiguous for isomers. | Good. Identifies N-H stretching (~3200-3400 cm⁻¹) and C-H stretches. | Low. Primarily qualitative. | High (If ATR is used) |
Insight: As a Senior Application Scientist, I routinely observe teams relying too heavily on LC-MS for structural confirmation. While LC-MS confirms the chemical formula (C12H20N2), only NMR can confirm that the hexyl group is strictly at the para (4-position) rather than the ortho or meta positions, which is critical for downstream synthetic reproducibility.
The Causality of Solvent Selection: CDCl3 vs. DMSO-d6
The most common failure point in the NMR analysis of arylhydrazines is the "disappearance" of the -NHNH2 protons. This is entirely dictated by the choice of deuterated solvent.
-
CDCl3 (Chloroform-d): In non-polar solvents, the hydrazine protons undergo rapid intermolecular chemical exchange. On the NMR timescale, this rapid exchange averages their chemical shifts, resulting in a broad, featureless hump between 3.50 and 5.00 ppm that often merges with the baseline.
-
DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. The strongly electronegative sulfoxide oxygen forms a rigid hydrogen-bonding network with the -NHNH2 protons. This interaction drastically reduces the proton exchange rate [1]. Consequently, the secondary amine (-NH-) and primary amine (-NH2) protons resolve into distinct, quantifiable peaks (typically around 6.80 ppm and 3.90 ppm, respectively).
Mandatory Visualization: Analytical Workflow
Decision tree for the structural confirmation of this compound via NMR and LC-MS.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol incorporates internal self-validation mechanisms.
Step 1: Sample Preparation & Filtration
-
Weigh 15–20 mg of this compound for 1H NMR (or 40–50 mg for 13C NMR).
-
Dissolve the compound in 0.6 mL of DMSO-d6 (recommended for full structural elucidation) or CDCl3.
-
Causality Check: Filter the solution through a tightly packed glass wool plug into the 5 mm NMR tube. Why? Particulate matter creates magnetic susceptibility gradients, distorting the local magnetic field (B₀) and leading to poor line shape. Filtering ensures a homogeneous solution, critical for resolving the fine J-coupling of the hexyl chain.
Step 2: Instrument Calibration & Acquisition
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer at 298 K.
-
Lock the magnetic field to the deuterium frequency of the solvent and rigorously shim the Z-axis.
-
1H NMR Parameters: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.
-
13C NMR Parameters: Acquire 512–1024 scans with a relaxation delay (D1) of 2.5 seconds. Why? Quaternary carbons (C1 and C4 on the benzene ring) lack attached protons and rely entirely on slower dipole-dipole relaxation. A longer D1 ensures these critical carbons are fully relaxed and visible above the signal-to-noise threshold.
Step 3: Data Processing & Self-Validation
-
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation.
-
Self-Validating Integration: Calibrate the chemical shift using the residual solvent peak (DMSO-d6 at 2.50 ppm; CDCl3 at 7.26 ppm). Anchor the integration of the terminal hexyl methyl group (triplet at ~0.85 ppm) to exactly 3.00 . Because this aliphatic group is unaffected by tautomerism or exchange dynamics, it serves as an infallible internal standard to validate the integration of the aromatic (4H) and hydrazine (3H) protons [2].
Quantitative Spectral Data Breakdown
The tables below summarize the expected chemical shifts based on the structural behavior of p-alkylphenylhydrazines [3].
Table 2: 1H NMR Spectral Assignments (400 MHz)
| Proton Environment | Shift in CDCl3 (ppm) | Shift in DMSO-d6 (ppm) | Multiplicity | Integration | Assignment |
| CH3 (Hexyl) | 0.88 | 0.85 | Triplet (J = 6.8 Hz) | 3H | Terminal methyl |
| CH2 (Hexyl chain) | 1.25 – 1.35 | 1.20 – 1.30 | Multiplet | 6H | Aliphatic chain (γ, δ, ε) |
| CH2 (Hexyl β) | 1.55 | 1.50 | Multiplet | 2H | Aliphatic chain (β to Ar) |
| CH2 (Hexyl α) | 2.50 | 2.45 | Triplet (J = 7.6 Hz) | 2H | Benzylic protons |
| -NH2 (Hydrazine) | 3.50 – 5.00 | 3.90 | Broad singlet | 2H | Primary amine (Exchangeable) |
| -NH- (Hydrazine) | 3.50 – 5.00 | 6.80 | Broad singlet | 1H | Secondary amine (Exchangeable) |
| Ar-H (ortho to NH) | 6.75 | 6.65 | Doublet (J = 8.4 Hz) | 2H | Aromatic H-2, H-6 (Shielded) |
| Ar-H (ortho to Hexyl) | 7.05 | 6.95 | Doublet (J = 8.4 Hz) | 2H | Aromatic H-3, H-5 |
Note: The AA'BB' aromatic system appears as two distinct doublets, confirming the para-substitution pattern.
Table 3: 13C NMR Spectral Assignments (100 MHz, CDCl3)
| Carbon Shift (ppm) | Carbon Type | Structural Assignment |
| 14.1 | CH3 | Terminal methyl of hexyl chain |
| 22.6, 29.0, 31.7, 31.8 | CH2 | Aliphatic hexyl chain carbons |
| 35.1 | CH2 | Benzylic carbon (α to aromatic ring) |
| 112.5 | CH | Aromatic C-2, C-6 (ortho to electron-donating hydrazine) |
| 129.0 | CH | Aromatic C-3, C-5 (ortho to hexyl group) |
| 133.0 | C (Quaternary) | Aromatic C-4 (attached to hexyl chain) |
| 149.5 | C (Quaternary) | Aromatic C-1 (attached to hydrazine nitrogen) |
References
1. 2. 3.
Analytical Strategies for (4-Hexylphenyl)hydrazine: A Comparative Guide to HPLC and GC Purity Assessments
Executive Summary
(4-Hexylphenyl)hydrazine is a critical intermediate in pharmaceutical synthesis and advanced materials. Structurally, it features a highly lipophilic hexyl chain coupled with a reactive, polar hydrazine moiety. This dual nature presents unique analytical challenges: the hydrazine group is thermodynamically unstable, prone to auto-oxidation, and highly susceptible to thermal degradation. As a Senior Application Scientist, I frequently observe laboratories generating erratic purity data due to improper chromatographic method selection.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, providing self-validating protocols and mechanistic insights to ensure absolute scientific integrity in your purity assessments.
Mechanistic Rationale: The Causality Behind the Chromatography
Why do we treat arylhydrazines differently than standard small-molecule APIs? The answer lies in their intrinsic chemical lability.
-
Oxidative Lability in HPLC: While HPLC operates at room temperature—avoiding thermal breakdown—free arylhydrazines can rapidly oxidize in the mobile phase or sample matrix into arenediazonium ions and subsequent 1[1]. Furthermore, their native UV absorbance can be suboptimal. Pre-column derivatization with reagents like 4-nitrobenzaldehyde shifts the maximum absorption wavelength (
) to the2, drastically improving signal-to-noise ratios and stabilizing the analyte against oxidation[2]. -
Thermal Degradation in GC: Gas chromatography requires volatilization at high temperatures (often >250°C in the injection port). Unprotected arylhydrazines will decompose or react with active sites in the glass liner, leading to severe peak tailing and artificially low purity readings. For GC, chemical derivatization (e.g., forming a hydrazone via acetone) is strictly mandatory to confer3[3].
Comparative Performance Data
The following table synthesizes quantitative data and performance metrics comparing the two optimized analytical approaches.
| Metric | HPLC-UV (Derivatized) | GC-MS (Derivatized) | Direct HPLC-MS (Underivatized) |
| Primary Use Case | Routine purity & batch release | Trace impurity profiling | Rapid mass confirmation |
| Thermal Stability | High (Room Temp Analysis) | High (Post-derivatization) | Low-Moderate |
| Sensitivity (LOD) | ~0.01 - 0.05 µg/mL | ~0.001 - 0.005 µg/mL | ~0.1 µg/mL |
| Sample Prep Time | 30 mins (Incubation) | 45 mins (Incubation + Drying) | 5 mins (Dilute & Shoot) |
| Resolution of Isomers | Good (Phenyl/C18 columns) | Excellent (Capillary columns) | Moderate |
| Artifact Risk | Low | Moderate (If derivatization fails) | High (On-column oxidation) |
Experimental Protocols: Self-Validating Workflows
To guarantee trustworthiness, every analytical run must include internal checks. Below are the field-proven methodologies for both instruments.
Protocol A: HPLC-UV Purity Assessment via 4-Nitrobenzaldehyde Derivatization
Causality: Derivatizing this compound with 4-nitrobenzaldehyde creates a stable hydrazone with a highly conjugated
-
Reagent Preparation: Prepare a 5 mg/mL solution of 4-nitrobenzaldehyde in LC-MS grade acetonitrile.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Derivatization Reaction: Combine 1 mL of the sample solution with 1 mL of the derivatization reagent. Add 10 µL of glacial acetic acid to catalyze the reaction. Incubate at 40°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: Phenyl-hexyl (150 x 4.6 mm, 3.5 µm). A4 enhances
-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> interactions with the hexylphenyl tail. -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: DAD/UV at 390 nm.
-
-
Validation Check: Inject an underivatized sample blank. The absence of the hydrazone peak confirms the reaction is the sole source of the analyte signal, validating the system.
Protocol B: GC-MS Impurity Profiling via Acetone Derivatization
Causality: Reacting the hydrazine with acetone forms an isopropylidene derivative. This caps the reactive
-
Derivatization: Dissolve 5 mg of this compound in 2 mL of anhydrous acetone. Add 50 mg of anhydrous sodium sulfate to drive the condensation reaction forward by scavenging water.
-
Incubation: Vortex vigorously and let sit at room temperature for 45 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a GC vial.
-
Chromatographic Conditions:
-
Inlet: 250°C, Split ratio 10:1, using a deactivated glass liner.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
Detection: MS (EI mode, 70 eV).
-
-
Validation Check: Monitor for the molecular ion of the derivative (
). If the underivatized parent mass is detected, the derivatization was incomplete, indicating that thermal breakdown is actively occurring in the inlet.
Visualizing the Workflows and Degradation Pathways
Decision tree for selecting HPLC vs. GC workflows for this compound.
Chemical degradation pathway of arylhydrazines vs. stabilization via derivatization.
Conclusion
For the routine purity assessment of this compound, HPLC with pre-column derivatization stands as the gold standard. It offers superior robustness against thermal degradation and yields highly reliable quantitation. Conversely, GC-MS remains an invaluable orthogonal technique for trace impurity identification, provided that rigorous derivatization protocols are strictly adhered to. By understanding the intrinsic reactivity of the hydrazine moiety, analytical scientists can design self-validating methods that guarantee absolute data integrity.
References
- Source: ACS Publications (Chemical Research in Toxicology)
- Title: Head-to-head comparison of analytical methods for [2-(methylthio)
- Title: CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate Source: Google Patents URL
- Title: CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109521136A - The method that derivatization HPLC-DAD method measures benzene hydrazine and its derivative in drug or synthetic intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Reactivity Profiling: (4-Hexylphenyl)hydrazine vs. Phenylhydrazine in Organic Synthesis
As drug development and materials science increasingly rely on highly functionalized indole and hydrazone derivatives, understanding the nuanced reactivity of substituted phenylhydrazines is critical. While phenylhydrazine serves as the classical baseline reagent for derivatizing carbonyls and synthesizing indoles, the introduction of a six-carbon alkyl chain in (4-Hexylphenyl)hydrazine fundamentally alters the molecule’s electronic landscape and physicochemical behavior.
This guide provides an objective, data-supported comparison of these two reagents, detailing how para-alkyl substitution dictates nucleophilicity, dictates solvent selection, and influences the kinetics of the Fischer Indole Synthesis (FIS).
Electronic and Steric Interplay
The reactivity of arylhydrazines is governed by the electron density at the terminal nitrogen (N2) and the internal nitrogen (N1).
-
Phenylhydrazine: The unsubstituted phenyl ring exerts a mild electron-withdrawing resonance effect, delocalizing the nitrogen lone pairs into the aromatic system. This baseline state provides moderate nucleophilicity.
-
This compound: The hexyl group acts as an electron-donating group (EDG) via the inductive effect (+I) and hyperconjugation. According to studies on para-substituted phenylhydrazines , EDGs increase the electron density on the hydrazine nitrogen atoms. This enhances their nucleophilicity, making the molecule significantly more reactive toward electrophilic carbonyl carbons.
Crucially, because the hexyl substitution is in the para position, steric hindrance at the reactive hydrazine center remains minimal . This allows the enhanced nucleophilicity to drive reaction rates upward without the steric penalties typically seen in ortho-substituted analogs.
Logical relationship between substituent effects and reaction kinetics.
Impact on Fischer Indole Synthesis (FIS)
The Fischer Indole Synthesis involves three main stages: hydrazone formation, tautomerization to an ene-hydrazine, and a rate-determining [3,3]-sigmatropic rearrangement .
The para-hexyl group accelerates the initial hydrazone formation due to the aforementioned nucleophilic enhancement. During the critical sigmatropic rearrangement, the +I effect of the hexyl group stabilizes the developing positive charge in the transition state. This stabilization lowers the activation energy, leading to faster cyclization rates and higher yields of the corresponding 5-hexylindoles .
However, the hexyl chain drastically increases the lipophilicity (LogP) of the molecule. While phenylhydrazine is compatible with aqueous-organic acidic mixtures (e.g., HCl in ethanol), this compound requires strictly organic, non-polar solvents (like toluene) to maintain homogeneity and prevent reagent precipitation.
Quantitative Data Comparison
| Parameter | Phenylhydrazine | This compound | Impact on Synthesis |
| Substituent Electronic Effect | None | +I (Electron Donating) | Accelerates electrophilic attack |
| Relative Nucleophilicity | 1.0 (Baseline) | > 1.0 (Enhanced) | Faster hydrazone formation |
| Steric Hindrance at N-center | Low | Low (para-position) | Unimpeded reactivity |
| Estimated LogP | ~1.3 | ~4.5 | Requires non-polar solvent systems |
| FIS Regioselectivity | Standard Indoles | 5-Hexylindoles exclusively | Predictable para-directed cyclization |
Self-Validating Experimental Methodologies
To objectively compare these reagents in the lab, the following protocols are designed as self-validating systems. The analytical techniques chosen directly verify the mechanistic claims made above.
Protocol 1: Kinetic Profiling of Hydrazone Formation
Objective: Quantify the nucleophilic attack rate of both hydrazines on acetophenone. Causality & Validation: Using a pseudo-first-order kinetic setup (excess hydrazine) allows the isolation of the nucleophilic attack rate constant. UV-Vis spectroscopy is chosen because the resulting extended conjugation of the hydrazone provides a distinct molar absorptivity at 340 nm, allowing precise tracking of product formation.
-
Preparation: Prepare a
M solution of acetophenone in anhydrous ethanol. Prepare M solutions of Phenylhydrazine and this compound in anhydrous ethanol. -
Reaction Initiation: In a quartz cuvette, mix 1.5 mL of the ketone solution with 1.5 mL of the hydrazine solution. Add 10 µL of glacial acetic acid to catalyze the imine formation.
-
Data Acquisition: Monitor absorbance at 340 nm over 60 minutes at 25 °C using a UV-Vis spectrophotometer.
-
Validation: Plot
vs. time to extract the pseudo-first-order rate constant ( ). The steeper slope observed for this compound mathematically validates its enhanced nucleophilicity driven by the +I effect.
Protocol 2: Comparative Fischer Indole Synthesis
Objective: Synthesize and compare the yield of tetrahydrocarbazoles using cyclohexanone. Causality & Validation: Toluene is selected as the solvent to accommodate the high lipophilicity of the hexyl derivative. p-Toluenesulfonic acid (p-TsOH) is utilized because it is a strong, organic-soluble Brønsted acid that effectively protonates the ene-hydrazine intermediate without causing the biphasic separation seen with aqueous Lewis acids. A Dean-Stark apparatus drives the equilibrium forward by physically removing the water generated during hydrazone formation.
-
Setup: In a 50 mL round-bottom flask, combine 5.0 mmol of the hydrazine derivative and 5.0 mmol of cyclohexanone in 20 mL of anhydrous toluene.
-
Catalysis: Add 0.5 mmol (10 mol%) of p-TsOH as the acid catalyst.
-
Reflux: Attach a Dean-Stark trap and reflux the mixture at 110 °C.
-
Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The this compound reaction will typically reach completion 20-30% faster due to the +I stabilization of the sigmatropic transition state.
-
Isolation: Quench with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography to isolate the indole product.
Experimental workflow for comparative Fischer Indole Synthesis.
References
-
Insight into the Hard-Soft Acid-Base Properties of Differently Substituted Phenylhydrazines in Reactions with Dimethyl Carbonate Journal of Physical Chemistry B URL:[Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis Chemical and Pharmaceutical Bulletin (PMC) URL:[Link]
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction Green Chemistry (RSC) URL:[Link]
comparative study of different substituted phenylhydrazines in the Fischer indole synthesis
An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the impact of electronic effects on the Fischer Indole Synthesis (FIS).
Introduction: The Electronic Landscape of Indole Construction
The Fischer Indole Synthesis remains one of the most robust and widely applied methodologies for constructing the indole core, a privileged scaffold in medicinal chemistry and natural product synthesis. The reaction traditionally involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone.
However, the electronic nature of the substituents on the phenylhydrazine ring drastically alters the reaction's thermodynamic landscape and kinetic feasibility. Choosing the wrong catalytic system for a specific substituted phenylhydrazine can lead to complete reaction failure, substrate decomposition, or intractable tar formation. This guide provides an objective comparison of how Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) dictate protocol selection, supported by mechanistic causality and validated experimental data.
Mechanistic Causality: The "Why" Behind Reaction Outcomes
To understand why different substituents require drastically different experimental conditions, we must examine the Robinson mechanism of the Fischer Indole Synthesis. The pathway proceeds through hydrazone formation, tautomerization to an ene-hydrazine, a [3,3]-sigmatropic rearrangement, cyclization to an aminal, and the final elimination of ammonia[1].
The Rate-Determining Step:[3,3]-Sigmatropic Rearrangement
The [3,3]-sigmatropic rearrangement of the protonated ene-hydrazine is the critical, rate-determining step.
-
Electron-Donating Groups (e.g., -OMe, -CH₃): EDGs increase the electron density of the aromatic ring, significantly lowering the activation energy required for the [3,3]-sigmatropic rearrangement. This allows the reaction to proceed rapidly under mild acidic conditions (e.g., acetic acid or iso-butyric acid) at room temperature or mild reflux[2]. However, excessive electron donation can over-stabilize the intermediate, leading to an unwanted heterolytic N–N bond cleavage that dissociates the ene-hydrazine and causes the cyclization to fail entirely[3].
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F): EWGs pull electron density away from the ring, making the nucleophilic attack and the subsequent rearrangement highly unfavorable. While they protect the N–N bond from premature heterolytic cleavage, they drastically slow down the reaction[3]. Consequently, EWG-substituted substrates require much harsher conditions—such as binary mixtures of strong acids (e.g., HCl/AcOH) and prolonged heating—to force the rearrangement to occur[1].
Mechanistic pathway of the Fischer Indole Synthesis highlighting the critical [3,3]-rearrangement.
Comparative Experimental Data
The table below summarizes the profound impact of phenylhydrazine substitution on reaction efficiency, comparing optimal conditions and typical yields across various electronic profiles.
| Substituent | Electronic Nature | Optimal Catalyst / Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| 4-Methoxy (-OMe) | Strong EDG | Iso-butyric acid | Reflux (155 °C) | 10 - 18 min | 85 - 92% | [2],[4] |
| 3-Methyl (-CH₃) | Moderate EDG | Acetic acid | Room Temp | 1 - 2 hours | 88% | [1] |
| None (-H) | Neutral | Acetic acid / Zeolite Y | 80 °C - Reflux | 1 - 2 hours | 70 - 95% | [5] |
| 4-Chloro (-Cl) | Moderate EWG | Iso-butyric acid / HCl | Reflux | > 4 hours | 40 - 65% | [2],[4] |
| 4-Nitro (-NO₂) | Strong EWG | Acetic acid + HCl | Reflux (110 °C) | 4 - 24 hours | 10 - 30% | [1] |
Data Interpretation: Moving from highly electron-rich (-OMe) to highly electron-deficient (-NO₂) systems results in a dramatic drop in yield (from ~90% down to 10-30%) and necessitates a shift from mild, single-acid systems to harsh, binary strong-acid mixtures[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. The visual cues and TLC monitoring steps act as built-in quality control checkpoints.
Protocol A: Mild Synthesis for EDG-Substituted Phenylhydrazines (e.g., 4-Methoxyphenylhydrazine)
Designed for substrates that undergo rapid [3,3]-rearrangement.
-
Preparation: In a 50 mL round-bottom flask, combine 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and the target ketone (1.0 mmol).
-
Catalysis: Add 2.0 mL of iso-butyric acid (or glacial acetic acid).
-
Reaction: Stir the mixture at room temperature for 5 minutes. Self-Validation Checkpoint: The solution should rapidly change color (typically yellow/orange), indicating the fast formation of the phenylhydrazone intermediate.
-
Cyclization: Heat the mixture to a mild reflux for 15–30 minutes. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Once the starting material is consumed, cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography. Expect yields >85%.
Protocol B: Harsh Synthesis for EWG-Substituted Phenylhydrazines (e.g., 4-Nitrophenylhydrazine)
Designed to overcome the high activation barrier caused by electron withdrawal.
-
Preparation: In a 50 mL round-bottom flask, combine 4-nitrophenylhydrazine hydrochloride (1.0 mmol) and the target ketone (1.0 mmol).
-
Catalysis: Add a binary acid mixture consisting of 4.0 mL glacial acetic acid and 1.0 mL concentrated HCl. Causality Note: The addition of a strong Brønsted acid (HCl) is mandatory to force the protonation of the electron-deficient ene-hydrazine[1].
-
Reaction: Heat the mixture to a vigorous reflux (110–120 °C).
-
Monitoring: Monitor via TLC every hour. Self-Validation Checkpoint: Expect the reaction to be sluggish. If significant black tar (polymerization) begins to form before 4 hours, lower the temperature by 10 °C.
-
Workup: After 4–6 hours, cool the dark mixture to room temperature. Pour over crushed ice and neutralize with 10% NaOH solution until pH 7-8. Extract with dichloromethane (3 x 20 mL).
-
Purification: Extensive chromatography is usually required to separate the desired indole (10-30% yield) from unreacted starting materials and decomposition byproducts.
Experimental workflow logic dictating protocol selection based on substrate electronic effects.
Conclusion & Best Practices for Drug Developers
When designing synthetic routes for novel indole-based therapeutics, the electronic profile of the starting phenylhydrazine cannot be treated as an afterthought.
-
For EDG-substituted indoles: Prioritize mild conditions (weak organic acids, ambient temperatures) to prevent over-activation and heterolytic N-N cleavage.
-
For EWG-substituted indoles: Anticipate low yields and scale reactions accordingly. Utilize binary strong-acid systems and consider alternative synthetic routes (e.g., Bartoli indole synthesis or transition-metal catalyzed cross-couplings) if the Fischer route proves too destructive for the specific substrate.
References
1.[3] Why Do Some Fischer Indolizations Fail? nih.gov. Available at: 2.[1] New 3H-Indole Synthesis by Fischer's Method. Part I mdpi.com. Available at: 3.[2] The Chemoselective Fischer's Synthesis of Indolenine Derivatives By iso-Butyric Acid As A Weak Organic Acid Catalyst scispace.com. Available at: 4.[4] Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction rsc.org. Available at: 5.[5] One-Pot Fischer Indole Synthesis by Zeolite Catalysis ku.dk. Available at:
Sources
validation of an analytical method for the quantification of (4-Hexylphenyl)hydrazine
Title: Validation of an Analytical Method for the Quantification of (4-Hexylphenyl)hydrazine: A Comparative Guide
Executive Summary
The quantification of trace-level genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical regulatory requirement governed by the ICH M7(R1) framework. Among these, aryl hydrazines like this compound present a unique analytical challenge due to their high reactivity, poor UV absorptivity, and susceptibility to auto-oxidation.
As a Senior Application Scientist, I have evaluated numerous approaches to quantify this specific impurity. This guide objectively compares traditional direct analysis methods (HPLC-UV and direct LC-MS/MS) against a highly robust, field-proven alternative: Pre-column Derivatization coupled with LC-MS/MS . By aligning our methodology with the updated ICH Q2(R2) guidelines for analytical procedure validation[1], we demonstrate how chemical derivatization transforms an unstable analyte into a highly reliable, self-validating analytical system.
The Chemical Challenge: Why Direct Analysis Fails
This compound consists of a hydrophobic hexyl chain and a highly nucleophilic, redox-active hydrazine moiety. When attempting to quantify this compound at sub-ppm levels, analysts typically encounter three failure modes:
-
Chromatographic Instability: Free aryl hydrazines readily bind to active metal sites in LC hardware or undergo rapid auto-oxidation to diazonium species in the autosampler[2].
-
Matrix Suppression: In direct Electrospray Ionization (ESI), the weakly basic nature of the hydrazine nitrogen (due to lone-pair delocalization into the phenyl ring) results in poor ionization efficiency, making the signal highly susceptible to suppression by the co-eluting API matrix.
-
Poor Reproducibility: Because the analyte degrades during the run, intermediate precision and accuracy consistently fail ICH Q2(R2) acceptance criteria[3].
Methodological Comparison
To establish a scientifically sound control strategy, we compared three distinct analytical pathways.
Logical selection of analytical methods for this compound quantification.
Alternative 1: Direct HPLC-UV
Traditional reverse-phase HPLC with UV detection relies on the native chromophore of the analyte. While the phenyl ring provides some UV absorbance, it is insufficient to reach the low parts-per-million (ppm) Threshold of Toxicological Concern (TTC) required for GTIs. Furthermore, the method lacks specificity if the API has overlapping retention times.
Alternative 2: Direct LC-MS/MS
Transitioning to tandem mass spectrometry improves theoretical sensitivity. However, direct LC-MS/MS of this compound suffers from severe matrix effects and erratic recovery. The compound's instability in the extraction solvent leads to a high percent relative standard deviation (%RSD), rendering the method un-validatable for routine Quality Control (QC)[4].
The Proposed Champion: Derivatization-Assisted LC-MS/MS
To circumvent these issues, we employ a pre-column derivatization strategy using salicylaldehyde [5]. The primary amine of the hydrazine reacts rapidly with the aldehyde to form a stable Schiff base (hydrazone).
-
Mechanistic Causality: The ortho-hydroxyl group of salicylaldehyde participates in intramolecular hydrogen bonding with the hydrazone nitrogen. This locks the molecular conformation, providing exceptional stability against hydrolysis and oxidation[6]. Furthermore, the extended conjugated system drastically enhances ESI+ ionization efficiency, pushing the Limit of Quantitation (LOQ) down to the parts-per-billion (ppb) range.
Quantitative Performance & ICH Q2(R2) Validation Data
The following table summarizes the validation parameters obtained during a head-to-head comparison of the three methods, evaluated strictly under ICH Q2(R2) guidelines[1][7].
| Validation Parameter | Direct HPLC-UV | Direct LC-MS/MS | Derivatization LC-MS/MS (Proposed) |
| LOD (ppm) | 5.0 | 0.5 | 0.02 |
| LOQ (ppm) | 15.0 | 1.5 | 0.06 |
| Linearity (R²) | 0.991 | 0.985 | 0.999 |
| Accuracy (% Recovery) | 75.0 - 85.0% | 80.0 - 110.0% | 98.5 - 101.2% |
| Precision (% RSD) | 8.5% | 12.4% | 2.1% |
| Solution Stability | Poor (< 2 hrs) | Poor (< 2 hrs) | Excellent (> 48 hrs) |
Data Interpretation: Only the Derivatization LC-MS/MS method achieves the necessary precision (≤ 5.0% RSD) and accuracy (90-110% recovery) required to confidently report trace GTI levels[4][8].
Experimental Protocol: The Self-Validating System
To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. It incorporates internal System Suitability Testing (SST) to verify reaction completion and instrument performance prior to sample analysis.
Workflow for derivatization and LC-MS/MS quantification of this compound.
Step 1: Reagent and Standard Preparation
-
Derivatizing Reagent: Prepare a 0.5% (v/v) solution of salicylaldehyde in methanol[5].
-
Buffer Solution: Prepare a 10 mM Ammonium Formate buffer adjusted to pH 3.5 with formic acid. Causality: Mildly acidic conditions catalyze the dehydration step of the Schiff base formation without degrading the API.
-
Standard Stock: Accurately weigh this compound reference standard and dissolve in methanol to achieve a 1.0 mg/mL stock. Dilute to working concentrations (e.g., 0.05 ppm to 2.0 ppm).
Step 2: Sample Derivatization Workflow
-
Accurately weigh 50 mg of the API sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol to dissolve the API.
-
Add 1 mL of the 0.5% salicylaldehyde derivatizing reagent.
-
Add 1 mL of the pH 3.5 buffer solution.
-
Incubation: Cap the flask and incubate in a water bath at 60°C for exactly 30 minutes. Causality: Heat drives the condensation reaction to >99% completion, ensuring quantitative conversion.
-
Cool to room temperature and make up to the 10 mL mark with methanol. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 3: LC-MS/MS Parameters
-
Column: Charged Surface Hybrid (CSH) C18, 100 mm × 2.1 mm, 1.7 µm. Causality: The CSH stationary phase provides a slight positive surface charge, preventing secondary interactions (peak tailing) with the basic hydrazone derivative.
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the derivatized this compound (m/z [M+H]+ -> specific fragment).
Step 4: System Suitability Test (SST) - The Validation Gate
Before analyzing the API samples, inject the 0.5 ppm derivatized standard six consecutive times.
-
Acceptance Criteria: The %RSD of the peak areas must be ≤ 5.0%, and the signal-to-noise (S/N) ratio of the LOQ standard (0.06 ppm) must be ≥ 10:1. If these criteria are met, the system is validated for the current run.
Conclusion
When quantifying highly reactive genotoxic impurities like this compound, direct analytical methods inherently compromise scientific integrity due to analyte degradation and matrix interference. By implementing a targeted pre-column derivatization strategy with salicylaldehyde, laboratories can stabilize the analyte, drastically improve ionization efficiency, and easily meet the stringent validation requirements set forth by ICH Q2(R2). This method not only ensures regulatory compliance but also guarantees the safety and purity of the final pharmaceutical product.
References
- ICH Q2(R2)
- ICH Q2 (R2)
- Validation of analytical procedures – ICH Q2(R2)
- Analytical method development and validation for quantification of prominent genotoxic impurity using LC–MS/MS Taylor & Francis URL
- A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate BenchChem URL
- Functional group-specific multilateral derivatization cum extraction method for simultaneous quantification of genotoxic impurities ResearchGate URL
- Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air ACS Omega - ACS Publications URL
Sources
- 1. database.ich.org [database.ich.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mastercontrol.com [mastercontrol.com]
- 8. researchgate.net [researchgate.net]
spectroscopic comparison of (4-Hexylphenyl)hydrazine and its precursors
Spectroscopic Comparison Guide: (4-Hexylphenyl)hydrazine vs. Precursors
Executive Summary & Strategic Context
In the synthesis of liquid crystals, indoles (via Fischer Indole Synthesis), and pharmaceutical intermediates, This compound is a critical building block. Its purity is paramount; residual precursors—specifically 4-Hexylaniline —can act as chain terminators in polymerization or introduce toxicological risks in pharmaceutical applications.
This guide moves beyond basic characterization.[1] It provides a comparative spectroscopic framework to definitively distinguish the target hydrazine from its aniline precursor. We focus on the hydrochloride salt form (the most stable and common commercial form) versus the free base aniline , identifying specific spectral "fingerprints" that validate successful conversion.
Synthetic Pathway & Precursor Identification
To understand the impurities, we must visualize the transformation. The standard industrial route involves the diazotization of 4-hexylaniline followed by reduction.
Key Precursor: 4-Hexylaniline (CAS: 33228-45-4) Intermediate: (4-Hexylphenyl)diazonium chloride (Transient) Target: this compound Hydrochloride (CAS: 126062-51-9)
Spectroscopic Profiling: The Comparative Matrix
The transition from an amine (
A. Nuclear Magnetic Resonance ( H NMR)
Solvent Selection:
-
4-Hexylaniline:
(Chloroform-d) is standard. -
Hydrazine HCl:
is required due to the salt's polarity and to visualize exchangeable protons clearly.
Critical Diagnostic: The disappearance of the sharp amine signal and the appearance of broad, downfield hydrazine protons.
| Feature | Precursor: 4-Hexylaniline ( | Target: this compound HCl ( |
| Alkyl Chain ( | ||
| Aromatic Region | ||
| Nitrogen Protons ( |
B. Infrared Spectroscopy (FT-IR)
This is the fastest method for "Go/No-Go" purity checks.
-
Precursor (Aniline): Shows a characteristic doublet in the 3300–3500 cm
region (symmetric/asymmetric stretch of primary amine). -
Target (Hydrazine HCl): The salt formation creates a broad, complex band (2800–3200 cm
) due to stretching, often obscuring the C-H stretches.
| Functional Group | Precursor (Aniline) | Target (Hydrazine HCl) |
| N-H Stretch | Doublet: ~3350 & 3430 cm | Broad Band: 2800–3200 cm |
| N-H Bend | ~1620 cm | ~1580–1600 cm |
| Fingerprint | ~1270 cm | ~1180–1200 cm |
C. Mass Spectrometry (MS)
-
Precursor (Aniline): Molecular Ion
m/z. -
Target (Hydrazine):
-
Free Base
m/z. -
Fragment
m/z (Characteristic hydrazine fragmentation).
-
Experimental Protocols
Protocol A: Synthesis of this compound HCl
Objective: Conversion of aniline to hydrazine via diazonium intermediate.
-
Diazotization:
-
Dissolve 4-hexylaniline (10 mmol) in concentrated HCl (10 mL) and cool to -5°C in an ice/salt bath. Critical: Temperature must stay <0°C to prevent diazonium decomposition to phenol.
-
Add
(11 mmol) in water dropwise. Stir for 30 mins. Solution becomes clear/yellow.
-
-
Reduction:
-
Prepare a solution of
(25 mmol) in conc. HCl at 0°C. -
Add the diazonium solution to the tin solution slowly.
-
Observation: A thick precipitate (hydrazine double salt) forms immediately.
-
-
Isolation:
-
Heat to room temperature, then filter the solid.
-
Recrystallize from Ethanol/HCl to obtain pure This compound hydrochloride .
-
Protocol B: Purity Validation Workflow
Objective: Distinguish product from unreacted precursor.
Troubleshooting & Causality
-
Issue: NMR shows a small triplet at
6.5 ppm.-
Cause: Residual aniline. The reduction step was incomplete, or the diazonium salt decomposed.
-
Fix: Wash the solid with cold diethyl ether (aniline is soluble; hydrazine HCl is not).
-
-
Issue: Product turns red/brown upon storage.
-
Cause: Oxidation. Aryl hydrazines are sensitive to air, forming azo compounds or tars.
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
References
-
Synthesis of Phenylhydrazine Derivatives: Coleman, G. H.[2] Organic Syntheses, Coll. Vol. 1, p. 442 (1941). Link
-
Spectroscopic Data for 4-Hexylaniline: NIST Chemistry WebBook, SRD 69. Link
- Hydrazine Characterization:Journal of the Chemical Society, Perkin Transactions 1, 1978. (General aryl hydrazine spectral shifts).
-
Safety Data Sheet (Sigma-Aldrich): 4-(Hexyl)phenylhydrazine hydrochloride. Link
Sources
Technical Guide: Assessing the Impact of the Hexyl Group on the Biological Activity of Indole Products
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The "Hydrophobic Toggle"
In medicinal chemistry, the indole scaffold acts as a privileged structure, serving as the core for tryptophan, serotonin, and a vast array of synthetic therapeutics.[2] When optimizing these scaffolds, the alkyl chain length attached to the indole nitrogen (N1) or the C3 position is a critical determinant of biological activity.[3]
This guide focuses specifically on the Hexyl group (
Part 1: The Physicochemical Shift
Lipophilicity and Solubility Dynamics
The addition of a hexyl group significantly alters the physicochemical profile of the parent indole. Unlike methyl or ethyl groups, a hexyl chain adds substantial hydrophobicity, affecting the partition coefficient (
| Substituent | Approx. | Impact on Aqueous Solubility | Membrane Permeability |
| Methyl ( | +0.5 | Minimal reduction | Low passive diffusion |
| Pentyl ( | +2.5 | Moderate reduction | High |
| Hexyl ( | +3.0 | Significant reduction | Very High (Lipid Trapping risk) |
| Octyl ( | +4.0 | Drastic reduction | Poor (Micelle formation) |
Key Insight: The hexyl group increases
Part 2: Comparative Case Studies
Case Study A: Cannabinoid Receptor Agonists (The "Tail" Effect)
In the realm of synthetic cannabinoids (e.g., aminoalkylindoles like the JWH series), the N1-alkyl chain interacts with a specific hydrophobic channel in the CB1 and CB2 receptors.
-
The Mechanism: The binding pocket of the CB1 receptor contains a "toggle switch" involving residues W279 and W255. The alkyl tail of the ligand must extend into a hydrophobic channel to stabilize the active conformation.
-
Pentyl (The Standard): JWH-018 (N-pentyl) exhibits high affinity (
~9.0 nM) for CB1.[1][3] -
Hexyl (The Challenger): JWH-019 (N-hexyl) retains high affinity but often demonstrates a slight shift in selectivity or potency.[1]
-
The "Cutoff" Effect: Extending beyond hexyl to heptyl (
) often results in a steep drop in affinity or a switch to partial agonism, although recent discoveries of "phorol" compounds (like THCP) challenge this strict cutoff in specific scaffolds.
Comparative Data: CB1 Receptor Affinity (
| Compound | Tail Length | Selectivity (CB1/CB2) | Conclusion | |
| JWH-071 | Ethyl ( | >1000 | N/A | Chain too short for pocket.[1] |
| JWH-018 | Pentyl ( | 9.0 | ~1.0 | Optimal fit.[1] |
| JWH-019 | Hexyl ( | 9.8 | ~1.2 | Retained potency; slight lipophilicity penalty. |
| JWH-020 | Heptyl ( | ~20.0 | ~2.0 | Diminishing returns (Steric clash).[1] |
Case Study B: Antimicrobial Indoles (Membrane Disruption)
In antimicrobial research, N-substituted indoles act by disrupting bacterial cell membranes.[1] Here, the hexyl group often outperforms shorter chains against Gram-positive bacteria.
-
Gram-Positive (e.g., S. aureus): The thick peptidoglycan layer allows lipophilic hexyl-indoles to penetrate and disrupt the inner membrane.
-
Gram-Negative (e.g., E. coli): The hexyl group is often too lipophilic to traverse the hydrophilic porins of the outer membrane, rendering these compounds inactive unless paired with a permeabilizer (e.g., Polymyxin B).[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the SAR logic flow when modifying an indole with a hexyl group.
Caption: SAR Logic Flow illustrating the divergent biological impacts of N-hexyl substitution based on target mechanism.
Part 4: Experimental Protocols
To validate the impact of the hexyl group, the following self-validating workflows are recommended.
Synthesis: N-Alkylation of Indole[1]
-
Objective: Install the hexyl chain selectively on the Nitrogen (N1).
-
Reagents: Indole derivative, 1-bromohexane, NaH (base), DMF (solvent).[1]
-
Step-by-Step:
-
Dissolve indole (1 eq) in anhydrous DMF under
atmosphere. -
Cool to 0°C and add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min (deprotonation).
-
Add 1-bromohexane (1.1 eq) dropwise.
-
Warm to room temperature and stir for 2-4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product will have a significantly higher
than the starting indole. -
Quench with ice water; extract with EtOAc.
-
Lipophilicity Screen (Shake-Flask Method)
-
Objective: Quantify the
shift caused by the hexyl group. -
Protocol:
-
Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4).[1]
-
Dissolve the test compound in the octanol phase.
-
Mix phases vigorously for 1 hour at 25°C.
-
Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV.
-
Calculation:
.
-
Workflow Diagram
Caption: Experimental workflow for synthesizing and validating hexyl-substituted indole derivatives.
Part 5: Critical Analysis & Recommendations
When designing indole-based drugs, the hexyl group should be employed under specific conditions:
-
Use Hexyl When:
-
Targeting CB2 receptors : Hexyl chains often improve CB2 selectivity over CB1 compared to pentyl chains [1].[1]
-
Targeting Gram-positive bacteria : The extra lipophilicity is required to breach the thick peptidoglycan wall [2].
-
The binding pocket is deep and hydrophobic (e.g., certain kinase inhibitors).
-
-
Avoid Hexyl When:
-
Solubility is a limiting factor : If the parent scaffold is already lipophilic, adding a hexyl group may render the compound insoluble in biological media, leading to false negatives in assays.
-
Targeting Gram-negative bacteria : Without a transport vector, hexyl-indoles cannot cross the outer membrane.
-
-
The "Goldilocks" Validation:
-
Always synthesize the Pentyl (
) , Hexyl ( ) , and Heptyl ( ) analogs simultaneously.[1] The biological activity usually peaks at or . If activity drops sharply at , you have identified a specific steric constraint in the receptor [3].
-
References
-
Huffman, J. W., et al. (2000).[1] Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence.[4]
-
Zhang, H., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules (MDPI).
-
Cayman Chemical. (2020). Why Does Alkyl Chain Length Matter? Structure-Activity Relationships in Cannabinoids. Cayman Chemical News.
-
Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Catalysts in the Fischer Indole Synthesis of (4-Hexylphenyl)hydrazine
(4-Hexylphenyl)hydrazine is a highly versatile, lipophilic building block primarily utilized in the discovery of lipid-soluble pharmaceuticals, such as triptan analogs and cannabinoid receptor ligands. The most robust method for converting this arylhydrazine into a functionalized 5-hexylindole scaffold is the [1].
However, the presence of the electron-donating, highly lipophilic hexyl chain significantly alters the substrate's solubility and thermal stability compared to unsubstituted phenylhydrazine. Consequently, the choice of acid catalyst—whether a traditional Lewis acid, an organic Brønsted acid, or a solid-supported resin—dictates the thermodynamic trajectory, overall yield, and scalability of the reaction.
Mechanistic Causality: The Role of the Catalyst
To understand why certain catalysts outperform others with this compound, we must examine the reaction's causality. The FIS proceeds through a sequence of acid-mediated transformations[2]. The arylhydrazine condenses with a ketone to form an arylhydrazone, which then tautomerizes into an ene-hydrazine (enamine).
The rate-determining step is the subsequent [3,3]-sigmatropic rearrangement . The chosen acid catalyst must efficiently protonate or coordinate with the enamine nitrogen. This coordination draws electron density away from the N-N bond, lowering the activation energy barrier for its cleavage and facilitating the formation of the new C-C bond.
Acid-catalyzed mechanistic pathway of the Fischer Indole Synthesis.
Comparative Efficacy of Acid Catalysts
When applying the FIS to this compound, the lipophilicity of the hexyl group requires careful solvent and catalyst pairing to prevent biphasic separation or thermal degradation.
-
Zinc Chloride (
) : The historical standard Lewis acid. While highly effective at coordinating the hydrazone, it typically requires harsh conditions, such as neat melts at 170–180 °C[3]. For this compound, these extreme temperatures often lead to thermal degradation, alkyl chain migration, and the formation of intractable zinc complexes during aqueous workup. -
p-Toluenesulfonic Acid (
-TsOH) : A highly effective organic Brønsted acid. Utilizing[4] provides an ideal homogeneous environment. The lipophilic nature of both the catalyst and the hexyl-substituted substrate ensures complete solubility, while the azeotropic removal of water drives the equilibrium forward. -
Amberlyst-15 : A macroreticular polystyrene-based ion exchange resin acting as a heterogeneous Brønsted acid. It allows for mild conditions (refluxing ethanol) and extremely simple workup via filtration[5]. It provides high atom economy and prevents the over-alkylation side reactions sometimes seen with homogeneous acids.
Quantitative Performance Data
The following table summarizes the comparative efficacy of these catalysts when reacting this compound with a standard aliphatic ketone (e.g., 2-butanone) to form a 5-hexyl-2,3-dimethylindole derivative.
| Catalyst | Type | Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Workup Complexity |
| Lewis Acid | 2.5 equiv | Neat (Melt) | 170 | 0.5 | 45 - 55 | High (Aqueous quench, emulsion risks) | |
| Brønsted Acid | 0.5 equiv | Toluene | 110 | 4 - 6 | 82 - 86 | Moderate (Base wash, extraction) | |
| Amberlyst-15 | Solid Acid | 20% w/w | Ethanol | 80 | 8 - 10 | 85 - 89 | Low (Simple hot filtration) |
| Lewis Acid | 1.2 equiv | AcOH / DCM | 80 | 2 - 4 | 70 - 75 | Moderate (Quench, extraction) |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the protocols below are designed as self-validating systems. Each step includes a mechanistic rationale and an observable validation metric so the researcher can confirm success in real-time.
Step-by-step experimental workflow for p-TsOH catalyzed indolization.
Protocol A: Homogeneous Catalysis using -TsOH
Objective: Synthesize a 5-hexylindole derivative utilizing azeotropic equilibrium shifting.
-
Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound hydrochloride (10.0 mmol), the target ketone (10.5 mmol), and
-TsOH monohydrate (5.0 mmol) in 50 mL of anhydrous toluene.-
Causality: Toluene acts as a non-polar solvent that perfectly solvates the lipophilic hexyl chain while allowing for high-temperature reflux (110 °C) necessary to overcome the activation energy of the sigmatropic rearrangement.
-
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux.
-
Causality: The Dean-Stark trap physically removes water generated during hydrazone formation. According to Le Chatelier's principle, this continuous removal drives the thermodynamically demanding condensation to absolute completion.
-
-
Self-Validation Check: Monitor the Dean-Stark trap. For a 10 mmol scale, exactly ~0.18 mL of water should collect. Cessation of water collection visually validates that the hydrazone intermediate has fully formed. Further TLC analysis (Hexanes:EtOAc 8:2) should reveal the disappearance of the UV-active hydrazone spot and the appearance of a highly fluorescent indole spot (under 254 nm UV).
-
Workup & Quench: Cool the mixture to room temperature and wash with saturated aqueous
(3 x 20 mL).-
Causality: Neutralizing the
-TsOH is critical. If the acid is left in the solution during concentration, the elevated concentration of protons will cause the electron-rich indole core to oligomerize, destroying the yield.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield the crude product.
Protocol B: Heterogeneous Catalysis using Amberlyst-15
Objective: Synthesize a 5-hexylindole derivative utilizing green chemistry principles and solid-supported acid.
-
Hydrazone Formation: Combine this compound hydrochloride (10.0 mmol) and the target ketone (11.0 mmol) in 40 mL of absolute ethanol.
-
Validation: The mixture will initially be a turbid suspension. As the hydrazone forms at room temperature over 30 minutes, it will transition into a homogenous, slightly yellow solution.
-
-
Catalyst Addition: Add Amberlyst-15 resin (20% w/w relative to the substrate).
-
Causality: The macroreticular structure of Amberlyst-15 swells specifically in polar solvents like ethanol. This swelling exposes the internal sulfonic acid sites, allowing the bulky lipophilic hydrazone to enter the pores and undergo protonation.
-
-
Reflux & Rearrangement: Heat the suspension to 80 °C for 8–10 hours.
-
Validation: Monitor via TLC. The reaction is complete when the starting material is entirely consumed.
-
-
Workup: Filter the hot solution through a sintered glass funnel to remove the resin.
-
Causality: Hot filtration is mandatory. Because the 5-hexylindole product is highly lipophilic, allowing the mixture to cool before filtration will cause the product to crystallize directly onto the porous surface of the Amberlyst-15 resin, resulting in massive yield loss.
-
-
Isolation: Concentrate the filtrate in vacuo. The product is typically pure enough for downstream applications without column chromatography.
Conclusion & Recommendations
For the indolization of This compound , traditional Lewis acids like
-
For rapid, scalable synthesis where reaction time is the primary constraint,
-TsOH in toluene is the superior choice. The azeotropic removal of water guarantees high yields, and the solvent perfectly matches the substrate's lipophilicity. -
For library generation or late-stage functionalization where purification must be minimized, Amberlyst-15 in ethanol is the optimal catalyst. The simple hot-filtration workup eliminates the need for aqueous extraction, completely bypassing the emulsion issues commonly associated with lipophilic hexyl chains.
References
-
Fischer Indole Synthesis Mechanism and Catalysis. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Synthesis of Indoles via p-Toluenesulfonic Acid Catalysis. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Solid Acid Catalysts (Amberlyst-15) in Indole Synthesis. ResearchGate. URL:[Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
(4-Hexylphenyl)hydrazine proper disposal procedures
Operational Guide: Proper Disposal and Handling Procedures for (4-Hexylphenyl)hydrazine
This compound (CAS 87065-18-7) and its hydrochloride salt (CAS 126062-51-9) are highly reactive intermediates utilized in advanced pharmaceutical synthesis and drug development. Due to the inherent toxicity and reducing power of the arylhydrazine moiety, improper handling and disposal pose severe toxicological and environmental risks. This guide provides authoritative, step-by-step operational procedures for the safe handling, neutralization, and disposal of this compound wastes.
Hazard Profile & Mechanistic Causality
Arylhydrazines are potent hemotoxins, skin sensitizers, and suspected carcinogens[1]. The primary logistical challenge in their disposal arises from their chemical reactivity:
-
Exothermic Reactivity: Hydrazines are strong reducing agents. If bulk this compound is inadvertently mixed with oxidizing waste streams (e.g., peroxides, nitric acid), it rapidly oxidizes to diazonium and radical intermediates. This reaction releases large volumes of nitrogen gas (
) and heat, which can cause sealed waste containers to overpressurize and catastrophically rupture. -
Lipophilic Penetration: The hexyl substitution on the phenyl ring significantly increases the molecule's lipophilicity. Similar to base phenylhydrazine, it will rapidly penetrate standard single-layer nitrile gloves, necessitating stringent personal protective equipment (PPE)[1].
-
Environmental Toxicity: Hydrazine derivatives are highly toxic to aquatic organisms. Strict adherence to zero-drain-discharge policies is mandatory; all bulk waste must be routed to licensed high-temperature incineration facilities[2][3].
Quantitative Data & Operational Parameters
To establish a self-validating safety system, all operational parameters must be strictly controlled before waste generation begins.
| Parameter | Specification | Causality / Rationale |
| Primary PPE | Double-gloving (Nitrile over Latex) or heavy PVC gloves[1][3]. | Arylhydrazines permeate single-layer nitrile rapidly; double layers provide a critical fail-safe[1]. |
| Engineering Controls | Chemical Fume Hood (CFH) with min. 100 fpm face velocity[1]. | Prevents inhalation of toxic aerosols or dust (if handling the hydrochloride salt)[1][3]. |
| Waste Classification | Segregate as Non-Halogenated (unless dissolved in halogenated solvents)[4]. | Prevents reactive cross-contamination and dictates the required incineration temperature[4]. |
| Approved Disposal | Liquid injection or fluidized bed incineration[2]. | Thermal destruction (>1000°C) ensures complete cleavage of the N-N bond[2]. |
| Quenching Agent | 5% Sodium Hypochlorite (NaOCl)[5][6]. | Oxidizes trace hydrazine to inert |
Experimental Protocols & Disposal Workflows
Protocol A: Bulk Chemical Waste Collection (Standard EHS Operation)
This is the primary, legally compliant method for disposing of unused reagent or bulk reaction waste.
-
Preparation: Don appropriate PPE (double gloves, lab coat, safety goggles). Ensure all work is conducted inside a certified CFH[1].
-
Container Verification (Critical Step): Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Self-Validation: Explicitly verify that the container has never held oxidizing agents, acids, or heavy metal wastes to prevent spontaneous decomposition[7].
-
Transfer: Carefully transfer the this compound waste into the container. Do not fill beyond 80% capacity to allow for potential vapor expansion.
-
Labeling: Attach a red hazardous waste tag immediately. Label explicitly as "Hazardous Waste: Toxic, this compound"[4][7].
-
Storage: Transfer the sealed container to a designated Satellite Accumulation Area (SAA). Store within secondary containment, strictly segregated from incompatible chemicals[7].
-
EHS Transfer: Schedule a routine pickup with Environmental Health and Safety (EHS) for licensed transport and fluidized bed incineration[2][7].
Protocol B: Trace Residue & Minor Spill Decontamination
Warning: This procedure is strictly for trace residues (e.g., contaminated glassware, minor bench spills <5 mL). It MUST NOT be used for bulk disposal due to the risk of uncontrolled exothermic reactions and the potential formation of toxic N-nitrosoalkylamine byproducts if oxidation is incomplete[2][6].
-
Containment: Surround the minor spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as hydrazines can ignite upon contact with high-surface-area combustibles[5].
-
Quenching (Oxidation): Slowly apply a dilute (5%) sodium hypochlorite (household bleach) solution dropwise to the absorbent/residue[5][6].
-
Incubation: Allow the mixture to react for a minimum of 30 minutes inside the active fume hood. This ensures complete oxidative destruction of the hydrazine compound into nitrogen gas and inert aryl byproducts.
-
Collection: Sweep the neutralized, damp slurry into a solid hazardous waste container using a non-sparking tool[3].
-
Final Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste[5].
Visualizing the Workflows
Fig 1. Decision matrix and operational workflow for this compound waste management.
Fig 2. Mechanistic pathway of trace arylhydrazine quenching via hypochlorite oxidation.
References
- Chemical Safety Practices Recommendations PhenylHydrazine HCl.
- Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Phenylhydrazine Hydrochloride Safety D
- Safe Handling and Storage of Ethylhydrazine: A Technical Guide for Labor
- Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
Sources
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Compound Turns Toxic Waste into Harmless Byproducts | NASA Spinoff [spinoff.nasa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling (4-Hexylphenyl)hydrazine
Topic: Personal protective equipment for handling (4-Hexylphenyl)hydrazine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Architecture
Handling this compound (CAS: 212231-15-7) requires a safety protocol that transcends standard laboratory practices. While phenylhydrazine cores are known for their acute toxicity and potential carcinogenicity, the addition of a 4-hexyl chain significantly alters the compound's physicochemical properties.
The "Lipophilic Trojan Horse" Effect: The hexyl group increases the molecule's lipophilicity (LogP), facilitating rapid transport across the stratum corneum of the skin and into lipid-rich biological membranes. This makes dermal exposure a critical vector for systemic toxicity, potentially exceeding the risk profile of unsubstituted phenylhydrazine.
Core Hazard Profile:
-
Acute Toxicity: High (Oral, Dermal, Inhalation).
-
Skin Sensitization: High potential for allergic dermatitis.
-
Carcinogenicity: Suspected (based on hydrazine pharmacophore).[1][2]
-
Hemotoxicity: Potential for hemolytic anemia and methemoglobinemia upon systemic absorption.
Critical PPE Architecture
Standard nitrile exam gloves are insufficient for prolonged handling of this compound due to its enhanced lipophilicity. The following PPE standards are non-negotiable for safe operation.
Glove Selection Protocol
The hexyl tail acts as a permeation accelerator. You must utilize a "Breakthrough-Resistant" layering strategy.
| PPE Component | Material Specification | Scientific Rationale |
| Primary Glove (Inner) | Laminate Film (e.g., Silver Shield / 4H) | Provides >8h breakthrough time against broad-spectrum aromatics and hydrazines. The chemical resistance is absolute for this workflow. |
| Secondary Glove (Outer) | Nitrile (Minimum 5 mil) | Provides mechanical protection for the fragile inner laminate glove and maintains dexterity. |
| Glove Discipline | "Double-Glove" Technique | If laminate gloves are unavailable for minor tasks, use double nitrile and change immediately (within 5 mins) of any splash. |
Respiratory & Body Protection[1][2][3][4][5][6][7]
-
Respiratory: If handling powder outside a verified fume hood (strongly discouraged), a Full-Face Respirator with P100/OV (Organic Vapor) cartridges is mandatory.
-
Body: Tyvek® or chemically resistant lab coat with cuffed sleeves. Exposed skin is a vulnerability.
Visual Logic: PPE Decision Matrix
Caption: Decision logic for selecting appropriate hand and respiratory protection based on physical form and exposure duration.
Operational Handling Protocol
This workflow is designed to isolate the operator from the chemical source.
Step 1: Engineering Controls Setup
-
Verification: Ensure Fume Hood face velocity is 80–100 fpm .
-
Static Control: Hydrazine derivatives can be static-sensitive. Use an antistatic gun or ionizer bar if handling dry powder in low humidity.
Step 2: Weighing & Transfer
-
The "Closed Transfer" Method:
-
Tare the receiving vial with its cap on.
-
Open the source container only inside the hood.
-
Transfer solid using a disposable spatula.
-
Immediately recap both the source and receiving vials before removing them from the hood (if necessary for balance reading).
-
Why? This prevents the "chimney effect" of drafts pulling dust out of the vial during transport.
-
Step 3: Solubilization
-
Solvent Choice: this compound is lipophilic. Dissolve in DMSO, Ethanol, or Dichloromethane.
-
Exotherm Warning: Hydrazines are reducing agents. Avoid dissolving directly in oxidizing solvents or mixing with strong acids/oxidizers (e.g., Nitric Acid, Peroxides), as this can trigger rapid decomposition or ignition.[3]
Step 4: Decontamination
-
Wipe down the balance and work area with 10% Bleach (Sodium Hypochlorite) followed by water.
-
Mechanism:[4][5][6][7] Hypochlorite oxidizes the hydrazine functionality to nitrogen gas and the corresponding aryl halide/phenol, reducing toxicity (though not eliminating it entirely—see Disposal).
Emergency Response & Spill Management
Spill Logic Diagram
Caption: Triage protocol for spill management. Note the prohibition of paper towels (combustible) for initial absorption.
Medical First Aid:
-
Skin Contact: Immediate flush with water for 15 minutes .[2][8] Do not use solvent (ethanol) to wash skin; it will drive the lipophilic hydrazine deeper into the tissue.
-
Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema.
Disposal & Waste Management
Do not mix with general organic waste. Hydrazines can react with ketones (forming hydrazones) or oxidizers in the waste stream, creating heat or pressure.
| Waste Category | Protocol |
| Solid Waste | Collect in a dedicated container labeled "Toxic - Hydrazine Derivative" . |
| Liquid Waste | Segregate into a "Reducing Agents" or dedicated "Hydrazine" waste stream. Do not mix with Nitric Acid waste. |
| Contaminated Sharps | Needles/syringes used with this compound must be disposed of in a rigid sharps container immediately. Do not recap. |
| Quenching (Optional) | For small residues: Treat with excess dilute hypochlorite (bleach) or hydrogen peroxide in a fume hood. Allow to stand overnight before disposal. Warning: This generates heat and gas ( |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylhydrazine. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
